1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQZLQDKSFFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371534 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-35-2 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a synthetic organosulfur compound that has garnered interest within the scientific community for its potential biological activities. As a member of the thiourea class of compounds, which are known for a wide range of pharmacological effects, this particular derivative is a subject of investigation for its antimicrobial and other therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a detailed exploration of its likely mechanism of action as an inhibitor of bacterial DNA gyrase and topoisomerase IV.
Chemical Properties
This compound is a solid at room temperature. Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 21714-35-2 | [1] |
| Molecular Formula | C₈H₆ClF₃N₂S | [2] |
| Molecular Weight | 254.66 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | (2-Chloro-5-trifluoromethyl)phenylthiourea, N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | [2] |
| Physical Form | Solid | [3] |
| Melting Point | 139-141 °C | |
| Boiling Point | 288.1 °C at 760 mmHg | |
| SMILES String | S=C(N)NC1=C(Cl)C=C(C=C1)C(F)(F)F | [3] |
| InChI Key | NGMNPJFSRGLGIO-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of N-aryl thioureas is a well-established chemical transformation. A common and effective method involves the reaction of an appropriately substituted aniline with an isothiocyanate. In the absence of a specific published procedure for this exact compound, the following protocol is a generalized yet detailed method that can be readily adapted.
Reaction Scheme:
References
Spectroscopic Profile of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The predictions are derived from established chemical shift and absorption frequency ranges for the functional groups and structural motifs present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| NH (Thiourea) | 8.0 - 9.5 (broad singlet) | C=S (Thiourea) | 180 - 185 |
| NH₂ (Thiourea) | 7.0 - 8.0 (broad singlet) | C-Cl | 130 - 135 |
| Aromatic H (position 6) | ~ 7.8 (doublet) | C-CF₃ | 125 - 130 (quartet) |
| Aromatic H (position 4) | ~ 7.6 (doublet of doublets) | CF₃ | 120 - 125 (quartet) |
| Aromatic H (position 3) | ~ 7.4 (doublet) | Aromatic C-N | 138 - 142 |
| Aromatic C-H | 120 - 130 |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretching (Thiourea) | 3400 - 3200 | Medium to Strong, Broad |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |
| C=S Stretching (Thiourea) | 1400 - 1300 | Strong |
| C-N Stretching | 1350 - 1250 | Medium to Strong |
| C-F Stretching (Trifluoromethyl) | 1350 - 1100 | Strong |
| C-Cl Stretching | 800 - 600 | Medium to Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Expected Fragmentation Pattern:
The primary fragmentation pathways are anticipated to involve the cleavage of the thiourea side chain and fragmentation of the aromatic ring. Key expected fragments include:
-
[M - NH₂]⁺: Loss of the amino group.
-
[M - S]⁺ and [M - SH]⁺: Loss of sulfur or a thiol radical.
-
[Cl(CF₃)C₆H₃NCS]⁺: Isothiocyanate fragment.
-
[Cl(CF₃)C₆H₃NH₂]⁺: 2-Chloro-5-(trifluoromethyl)aniline fragment.
-
Fragments corresponding to the loss of Cl, CF₃, or both from the aromatic ring.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0-200 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific sample preparation is required for ATR-FTIR. Ensure the sample is a dry, solid powder.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Scan Range: m/z 40-500
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
The data system will generate a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and major fragment ions.
-
Analyze the isotopic pattern of chlorine-containing fragments.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Technical Whitepaper: [2-chloro-5-(trifluoromethyl)phenyl]thiourea
CAS Number: 21714-35-2
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry. This document provides a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its biological activities, with a particular focus on its potential as an antimicrobial agent. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the study of this compound and its analogues.
Physicochemical and Structural Data
The fundamental properties of [2-chloro-5-(trifluoromethyl)phenyl]thiourea are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 21714-35-2 |
| Molecular Formula | C₈H₆ClF₃N₂S |
| Molecular Weight | 254.66 g/mol |
| Synonyms | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea |
| Physical Appearance | Typically a solid at room temperature |
| SMILES Code | NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
| InChI Key | InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11,12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
Synthesis and Experimental Protocols
The synthesis of [2-chloro-5-(trifluoromethyl)phenyl]thiourea is typically achieved through the reaction of the corresponding isothiocyanate with ammonia. A generalized, adaptable protocol is provided below.
Synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Principle: This synthesis involves the nucleophilic addition of an amine (in this case, ammonia) to the electrophilic carbon of an isothiocyanate group. The reaction is generally straightforward and proceeds with high yield.
Materials and Reagents:
-
2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
-
Ammonium hydroxide solution (28-30%)
-
Ethanol or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (for workup, if necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or THF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution (approx. 5-10 equivalents) dropwise to the stirred isothiocyanate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield [2-chloro-5-(trifluoromethyl)phenyl]thiourea as a solid.
Biological Activity and Mechanism of Action
Thiourea derivatives, especially those containing trifluoromethyl and chloro-substituents, are recognized for their potent biological activities, particularly as antimicrobial agents.[1][2] These compounds often exhibit strong inhibitory effects against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA).[3][4]
Antimicrobial Activity
The primary mechanism of antibacterial action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.[6]
-
DNA Gyrase (GyrA/GyrB): Introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication.
-
Topoisomerase IV (ParC/ParE): Primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication.
Inhibition of these enzymes by compounds like [2-chloro-5-(trifluoromethyl)phenyl]thiourea leads to the stabilization of the enzyme-DNA cleavage complex.[7] This traps the enzyme on the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing
To quantify the antimicrobial efficacy of [2-chloro-5-(trifluoromethyl)phenyl]thiourea, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
Materials and Reagents:
-
Test compound: [2-chloro-5-(trifluoromethyl)phenyl]thiourea
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using MHB, typically from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.
Conclusion
[2-chloro-5-(trifluoromethyl)phenyl]thiourea represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potent antimicrobial activity, mediated through the inhibition of essential bacterial enzymes, make it a compelling subject for further investigation. The protocols and data presented in this whitepaper provide a solid foundation for researchers to explore the full potential of this and related thiourea derivatives in the ongoing search for new drugs to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea molecular weight
An In-Depth Technical Guide on N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea
This whitepaper provides a comprehensive technical overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, and potential biological activities, supported by experimental data from related compounds.
Physicochemical Properties
N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative. Its chemical structure combines a chlorinated and trifluoromethylated phenyl ring with a thiourea moiety, contributing to its potential as a bioactive compound.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃N₂S |
| Molecular Weight | 254.66 g/mol |
| CAS Number | 21714-35-2 |
| Appearance | Solid (form may vary) |
| Melting Point | 139-141 °C |
Synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea
The synthesis of N-aryl thioureas can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aromatic amine with an isothiocyanate. In the absence of a commercially available isothiocyanate, it can be generated in situ from the amine.
General Experimental Protocol for Synthesis
A widely used method for the synthesis of N-aryl thioureas is the reaction of an amine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI), or by reacting an amine with an isothiocyanate. Below is a generalized protocol that can be adapted for the synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.
Materials:
-
2-Chloro-5-(trifluoromethyl)aniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Anhydrous acetone or other suitable aprotic solvent
-
Hydrochloric acid or an acyl chloride (e.g., benzoyl chloride)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Formation of the Isothiocyanate (if not commercially available): A solution of 2-chloro-5-(trifluoromethyl)aniline in a dry solvent like acetone is treated with a thiocarbonyl source. For instance, reaction with thiophosgene or the activation of thiocyanate salts with an acyl chloride can generate the corresponding isothiocyanate in situ.
-
Reaction with Ammonia equivalent: The isothiocyanate is then reacted with a source of ammonia, or in the case of direct synthesis from an amine and a thiocyanate salt, the reaction proceeds through an intermediate that rearranges to the thiourea.
-
Workup and Purification: The reaction mixture is typically poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.
Spectroscopic Data of Related Thiourea Derivatives
| Spectroscopic Data | Expected Characteristics for Aryl Thioureas |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Broad singlets for the N-H protons of the thiourea moiety, typically observed between 8.0 and 10.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. The thiocarbonyl (C=S) carbon typically appears downfield, around 180 ppm. The CF₃ carbon signal would show coupling with fluorine. |
| FT-IR (cm⁻¹) | N-H stretching vibrations around 3100-3400 cm⁻¹. C=S stretching vibration in the region of 1300-1400 cm⁻¹. C-F stretching vibrations typically observed between 1000-1400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a molecule containing chlorine. |
Potential Biological Activities and Signaling Pathways
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the trifluoromethyl group and chlorine atom in N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea may enhance its lipophilicity and electronic properties, potentially leading to increased bioactivity.
Antimicrobial Activity
Many thiourea derivatives containing trifluoromethylphenyl moieties have demonstrated significant antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Potential Signaling Pathway Inhibition:
A plausible mechanism of antibacterial action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair in bacteria, making them excellent targets for antimicrobial agents. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Anticancer Activity
Thiourea derivatives have also been investigated for their potential as anticancer agents. The mechanisms are varied but can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The specific signaling pathways targeted by N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea would require further investigation, but related compounds have been shown to interfere with key cellular processes in cancer cells.
Experimental Protocols for Biological Assays
To evaluate the biological activity of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a series of standardized in vitro assays would be employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion
N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a compound with significant potential for applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Its synthesis is achievable through established chemical routes, and its biological activity is supported by extensive research on related thiourea derivatives. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration of novel thiourea-based compounds.
References
A Technical Deep Dive into the Biological Activities of Trifluoromethylphenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is in turn bonded to two nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. The incorporation of a trifluoromethylphenyl moiety into the thiourea backbone has been shown to significantly enhance a range of biological activities, making these compounds promising candidates for drug discovery and development. The trifluoromethyl group, with its high electronegativity and lipophilicity, can modulate the physicochemical properties of the parent molecule, leading to improved cell permeability, metabolic stability, and target binding affinity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trifluoromethylphenyl thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of Trifluoromethylphenyl Thiourea Derivatives
The general synthetic route for N-aryl-[3-(trifluoromethyl)phenyl]thiourea derivatives involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate in an anhydrous solvent such as acetonitrile. The reaction mixture is typically stirred at room temperature for 24 hours. Following the reaction, the solvent is removed, and the resulting residue is purified by column chromatography to yield the desired thiourea derivative.[1]
Anticancer and Cytotoxic Activity
Several studies have highlighted the potent cytotoxic effects of trifluoromethylphenyl thiourea derivatives against various cancer cell lines. These compounds often exhibit greater efficacy than established chemotherapeutic agents like cisplatin.[1]
Quantitative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10e (containing 3,5-bis(trifluoromethyl)phenyl moiety) | NCI-H460 (Lung) | 1.86 | [2] |
| Colo-205 (Colon) | 9.92 | [2] | |
| HCT116 (Colon) | 6.42 | [2] | |
| MDA-MB-231 (Breast) | 8.21 | [2] | |
| MCF-7 (Breast) | 9.19 | [2] | |
| HepG2 (Liver) | 6.21 | [2] | |
| PLC/PRF/5 (Liver) | 7.82 | [2] | |
| Compound 2 (3,4-dichlorophenyl substituent) | SW480 (Colon) | 7.3 - 9.0 | [1] |
| Compound 8 (4-trifluoromethylphenyl substituent) | SW480 (Colon) | 7.3 - 9.0 | [1] |
| Compound 2 | SW620 (Colon) | 1.5 - 8.9 | [1] |
| Compound 8 | SW620 (Colon) | 1.5 - 8.9 | [1] |
| Compound 9 | HCT116 (Colon) | 17.8 | [3] |
| HePG2 (Liver) | 12.4 | [3] | |
| HOS (Bone) | 17.6 | [3] | |
| Compound 7 | PACA2 (Pancreatic) | 44.4 | [3] |
| Compound 8 | PACA2 (Pancreatic) | 22.4 | [3] |
Mechanism of Action: Pro-apoptotic Activity
Studies have shown that the cytotoxic effects of these derivatives are, at least in part, due to the induction of apoptosis. For instance, compounds 1 , 2 , and 8 have been observed to exert strong pro-apoptotic activity in cancer cells.[1] Furthermore, some derivatives have been found to down-regulate genes involved in DNA repair, such as PALB2, BRCA1, and BRCA2, in specific cancer cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of trifluoromethylphenyl thiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Cancer cell lines are cultured in appropriate media (e.g., MEM, RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding : Cells are harvested at 80-90% confluency and seeded into 96-well plates at a specific density.
-
Compound Treatment : After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity
Trifluoromethylphenyl thiourea derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivatives 3, 5, 6, 9, 15, 24, 27 | Gram-positive cocci | 0.25 - 16 | [4] |
| Acylthiourea Derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 0.15 - 2.5 (mg/mL) | [5] |
| Compound 8 | Bacillus mycoides, Escherichia coli, Candida albicans | 4.88 | [3] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 | [6] |
| Halogenphenylthiourea complexes | Mycobacteria | 4-fold stronger than isoniazid | [7] |
Mechanism of Action: Inhibition of Bacterial Enzymes
A key mechanism underlying the antibacterial activity of these compounds is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[8] Molecular docking studies have suggested that these derivatives can fit into the active sites of these enzymes, leading to their inhibition and subsequent bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Microorganism Preparation : A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution : Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Controls : Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Enzyme Inhibition
Beyond their antimicrobial and anticancer effects, trifluoromethylphenyl thiourea derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.
Quantitative Data Summary: Enzyme Inhibition
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| Compound 1 | Acetylcholinesterase (AChE) | 27.05 | [9] |
| Butyrylcholinesterase (BChE) | 22.60 | [9] | |
| Compound 3 | Acetylcholinesterase (AChE) | 50 | [10] |
| Butyrylcholinesterase (BChE) | 60 | [10] | |
| Fluorophenylthiourea derivatives | α-Glycosidase, α-Amylase | Inhibition at nM levels | [11] |
Experimental Protocol: Anticholinesterase Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using Ellman's method.[9]
-
Reagent Preparation : Solutions of the test compounds, AChE (from electric eel) or BChE (from equine serum), and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a phosphate buffer (pH 8.0). Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) is also prepared.
-
Reaction Mixture : The enzyme solution is incubated with the test compound for a specific period.
-
Substrate Addition : The substrate is added to initiate the enzymatic reaction, which produces thiocholine.
-
Color Development : Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement : The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis : The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.
Conclusion
Trifluoromethylphenyl thiourea derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring the potential for these derivatives to overcome drug resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this versatile chemical class.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Potential Mechanism of Action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their broad spectrum of biological activities. While direct and extensive research on this specific molecule is limited, this guide synthesizes the current understanding of its potential mechanisms of action by examining structurally related analogs, particularly 3-(trifluoromethyl)phenylthiourea derivatives. The primary proposed mechanisms include the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways, modulation of inflammatory signaling by inhibiting interleukin-6 (IL-6) secretion, and potential antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the cytotoxic and potential antimicrobial effects, detailed experimental protocols for assessing these activities, and visual representations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
Thiourea derivatives are a versatile class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] The inclusion of a trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, often leading to improved pharmacological profiles. The subject of this guide, this compound, combines the thiourea scaffold with a chloro- and trifluoromethyl-substituted phenyl ring, suggesting a high potential for potent biological activity. This guide will explore the likely mechanisms of action based on studies of closely related analogs.
Potential Anticancer Activity
The most well-documented activity for structurally similar thiourea derivatives is their cytotoxic effect on cancer cells. The proposed mechanisms primarily revolve around the induction of apoptosis and the modulation of inflammatory cytokines.
Induction of Apoptosis
Studies on 3-(trifluoromethyl)phenylthiourea analogs have demonstrated potent pro-apoptotic activity in various cancer cell lines, including colon, prostate, and leukemia.[2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds appears to be a key mechanism of their anticancer efficacy.
dot
Caption: Proposed apoptotic pathways initiated by the thiourea compound.
Inhibition of Interleukin-6 (IL-6) Secretion
Interleukin-6 is a pleiotropic cytokine with a significant role in inflammation and cancer progression. Elevated levels of IL-6 are associated with tumor growth, metastasis, and resistance to therapy. Analogs of this compound have been shown to act as inhibitors of IL-6 secretion in colon cancer cells.[2] This anti-inflammatory activity may contribute to their overall anticancer effects.
dot
Caption: Mechanism of IL-6 secretion inhibition in cancer cells.
Potential Antibacterial Activity
Thiourea derivatives have been investigated for their antibacterial properties. A significant mechanism of action identified for related compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.
dot
Caption: Inhibition of bacterial DNA replication via topoisomerase inhibition.
Quantitative Data
The following table summarizes the cytotoxic activity of structurally similar 3-(trifluoromethyl)phenylthiourea derivatives against various human cancer cell lines.[2] The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound (Analog) | SW480 (Colon Cancer) IC50 (µM) | SW620 (Metastatic Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 7.3 ± 0.81 | 8.9 ± 0.92 | 1.5 ± 0.11 | 2.4 ± 0.23 | > 50 |
| 1-[3-(Trifluoromethyl)phenyl]-3-(4-trifluoromethylphenyl)thiourea | 8.1 ± 0.75 | 6.4 ± 0.58 | 2.9 ± 0.27 | 3.1 ± 0.33 | > 50 |
| Cisplatin (Reference) | 9.0 ± 0.95 | 11.2 ± 1.23 | 4.5 ± 0.48 | 1.8 ± 0.19 | 12.5 ± 1.31 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on analogous thiourea derivatives.[2]
dot
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization buffer (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the thiourea compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Interleukin-6 Quantification (ELISA)
This protocol describes the measurement of IL-6 levels in cell culture supernatants.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the thiourea compound as in the cytotoxicity assay.
-
Supernatant Collection: After the treatment period, the cell culture medium (supernatant) is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of IL-6 in the supernatant is quantified using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with an anti-IL-6 antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read on a microplate reader, and the IL-6 concentration is determined by comparison to a standard curve.
Conclusion
This compound holds promise as a bioactive molecule with potential applications in oncology and infectious diseases. Based on the evidence from structurally related compounds, its primary mechanism of action in cancer is likely the induction of apoptosis and the suppression of pro-inflammatory signaling through the inhibition of IL-6. Furthermore, its potential to inhibit bacterial DNA gyrase and topoisomerase IV suggests it may also serve as a lead compound for the development of new antibacterial agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Further research is warranted to elucidate the precise molecular targets and to validate these proposed mechanisms of action for this compound specifically.
References
In Silico Modeling of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-chloro-5-(trifluoromethyl)phenyl)thiourea, a compound of interest in medicinal chemistry due to the known biological activities of related thiourea derivatives. This document outlines its chemical properties, potential biological activities, and detailed protocols for in silico analysis, including molecular docking and ADMET prediction. Furthermore, it presents experimental procedures for its synthesis and biological evaluation to facilitate the validation of computational models. The integration of computational and experimental data aims to accelerate the discovery and development of novel therapeutic agents based on the thiourea scaffold.
Introduction
Thiourea derivatives are a versatile class of organic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The presence of a thiocarbonyl group and two nitrogen atoms allows for diverse structural modifications, making them a prime scaffold in drug discovery. The specific compound, this compound, incorporates a trifluoromethylphenyl moiety, which is known to enhance the biological activity of various compounds, and a chloro substitution that can influence its electronic and steric properties.
In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior and properties before its actual synthesis and testing, thus saving time and resources. This guide details the application of computational methods to predict the biological activity and pharmacokinetic profile of this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the following key identifiers and properties:
| Property | Value |
| Molecular Formula | C₈H₆ClF₃N₂S |
| Molecular Weight | 254.66 g/mol |
| CAS Number | 21714-35-2 |
| Appearance | Solid |
| SMILES | S=C(N)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
| InChI Key | NGMNPJFSRGLGIO-UHFFFAOYSA-N |
Potential Biological Activities
While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar compounds, particularly those with a 3-(trifluoromethyl)phenylthiourea core, suggest potential antimicrobial and anticancer properties.
Anticancer Activity
A study on 3-(trifluoromethyl)phenylthiourea analogs revealed significant cytotoxic activity against various human cancer cell lines.[1] The presence of chloro and trifluoromethyl groups on the phenyl ring is often associated with enhanced anticancer potential. The table below summarizes the cytotoxic activity (IC₅₀ values) of closely related compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM)[1] |
| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 |
| SW620 (Colon) | 2.1 | |
| PC3 (Prostate) | 2.9 | |
| K-562 (Leukemia) | 2.5 | |
| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 8.9 |
| SW620 (Colon) | 4.6 | |
| PC3 (Prostate) | 5.1 | |
| K-562 (Leukemia) | 2.8 |
Antimicrobial Activity
In Silico Modeling Workflow
The following workflow outlines the computational investigation of this compound.
In Silico Modeling Workflow
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Objective: To predict the binding affinity and interaction patterns of this compound with a potential biological target (e.g., the B-subunit of DNA gyrase from Staphylococcus aureus, PDB ID: 2XCS).[3]
Methodology:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Target Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.
-
Perform the docking simulation using software such as AutoDock Vina or MOE.[4]
-
Generate multiple binding poses and rank them based on their docking scores (binding affinity).
-
-
Analysis of Results:
-
Analyze the top-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Visualize the ligand-protein complex to understand the binding mode.
-
ADMET Prediction Protocol
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Objective: To predict the pharmacokinetic and toxicological properties of this compound.
Methodology:
-
Input:
-
Use the SMILES string of the compound as input for web-based ADMET prediction tools (e.g., SwissADME, pkCSM).
-
-
Prediction of Physicochemical Properties and Lipophilicity:
-
Calculate properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility.
-
-
Pharmacokinetic Prediction:
-
Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance.
-
-
Toxicity Prediction:
-
Predict properties such as AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization.
-
-
Drug-Likeness Evaluation:
-
Evaluate compliance with Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).
-
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound to validate the in silico findings.
Synthesis Protocol
This protocol describes the synthesis of this compound from 2-chloro-5-(trifluoromethyl)aniline.
Synthesis Workflow
Materials:
-
2-Chloro-5-(trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of hydrochloric acid and water.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Antimicrobial Screening Protocol: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[5][6]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Add the standardized bacterial suspension to each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Screening Protocol: MTT Assay
This protocol assesses the cytotoxic activity of the compound against cancer cell lines.[7]
Materials:
-
Test compound
-
Cancer cell lines (e.g., SW480, PC3)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound. By integrating computational predictions with experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel thiourea derivatives. The detailed protocols for synthesis, biological screening, and in silico analysis are intended to serve as a valuable resource for scientists in the field of drug discovery and development, ultimately contributing to the advancement of new and effective therapeutic agents.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available information on the solubility of the compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. Due to a lack of quantitative solubility data in publicly accessible literature, this document focuses on summarizing its known physicochemical properties, qualitative solubility insights derived from related studies, and a generalized experimental protocol for solubility determination. Furthermore, a potential antimicrobial mechanism of action for this class of compounds is illustrated, along with a workflow for solubility testing.
Introduction
This compound (CAS No. 21714-35-2) is a halogenated aromatic thiourea derivative. Compounds within this chemical class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, enabling appropriate formulation, handling, and execution of biological assays. This guide aims to consolidate the available data and provide practical methodologies for researchers.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21714-35-2 | [3][4] |
| Molecular Formula | C₈H₆ClF₃N₂S | [3][4] |
| Molecular Weight | 254.66 g/mol | [3][4] |
| Melting Point | 139-141 °C | [3][4] |
| Appearance | Solid | |
| LogP | 3.78760 | [5] |
Solubility Profile
Insights into its potential solubility in organic solvents can be inferred from studies on structurally related thiourea derivatives that are evaluated for biological activity. For in vitro antimicrobial and anticancer assays, compounds of this class are often dissolved in polar aprotic solvents.
Table 2: Qualitative Solubility and Solvent Usage for Related Thiourea Derivatives
| Solvent | Application Context | Compound Class | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Preparation of stock solutions for in vitro antimicrobial and anticancer screening. | Thiourea derivatives | [6] |
| Ethanol | Recrystallization and purification of synthesized thiourea derivatives. | Phenylthiourea derivatives | [7] |
| Acetone | Solvent for the synthesis of phenylthiourea derivatives. | Phenylthiourea derivatives | [7] |
Based on the common practices for similar compounds, it is anticipated that this compound would exhibit good solubility in polar aprotic solvents such as DMSO and potentially in lower alcohols like ethanol.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of reaching a saturated solution.[8]
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, ethanol, acetone, etc.)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Dilution: Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart of the general experimental procedure for determining the solubility of a solid compound.
Potential Biological Signaling Pathway
Several studies on thiourea derivatives with halogen and trifluoromethyl substitutions have indicated their potential as antimicrobial agents. A proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Diagram 2: Proposed Antimicrobial Mechanism of Action
References
- 1. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 21714-35-2 Cas No. | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | Apollo [store.apolloscientific.co.uk]
- 4. CAS 21714-35-2 | 7867-7-X2 | MDL MFCD00041155 | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | SynQuest Laboratories [synquestlabs.com]
- 5. [2-chloro-5-(trifluoromethyl)phenyl]thiourea, CasNo.21714-35-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unlocking the Anticancer Potential of Halogenated Thiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the diverse scaffolds explored, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The incorporation of halogen atoms into the thiourea backbone has been shown to significantly enhance their cytotoxic and antiproliferative properties. This technical guide provides an in-depth overview of the anticancer potential of halogenated thiourea compounds, focusing on their synthesis, mechanism of action, and experimental evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Cytotoxic Activity of Halogenated Thiourea Derivatives
The following tables summarize the in vitro anticancer activity of various halogenated thiourea compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response), providing a quantitative measure of the compounds' potency.
Table 1: Cytotoxicity (IC50, µM) of 3-(Trifluoromethyl)phenylthiourea Analogs [1]
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |
| 1 (3,4-dichloro) | 7.3 ± 1.2 | 8.9 ± 2.1 | 13.7 ± 7.0 | 4.5 ± 0.9 | > 50 |
| 2 (3,4-dichloro) | 7.3 ± 1.2 | 8.9 ± 2.1 | 13.7 ± 7.0 | 4.5 ± 0.9 | > 50 |
| 3 (4-CF3) | 12.7 ± 1.5 | 15.6 ± 4.1 | 6.9 ± 1.6 | 10.2 ± 2.5 | > 50 |
| 4 (4-CF3) | 12.7 ± 1.5 | 15.6 ± 4.1 | 6.9 ± 1.6 | 10.2 ± 2.5 | > 50 |
| 5 (3,5-diCF3) | 9.0 ± 2.3 | 11.2 ± 3.4 | 18.2 ± 5.6 | 7.8 ± 1.9 | > 50 |
| 8 (4-CF3) | 1.5 ± 0.3 | 2.1 ± 0.5 | 6.9 ± 1.6 | 12.9 ± 3.1 | > 50 |
| 9 (4-Cl) | 10.2 ± 2.5 | 12.9 ± 3.1 | 21.3 ± 6.8 | 10.2 ± 2.5 | > 50 |
| Cisplatin | 10.5 ± 2.1 | 13.2 ± 3.3 | 15.7 ± 4.2 | 8.9 ± 2.2 | 5.2 ± 1.3 |
| Doxorubicin | 0.8 ± 0.2 | 1.1 ± 0.3 | 2.3 ± 0.6 | 0.5 ± 0.1 | 0.9 ± 0.2 |
Table 2: Cytotoxicity (IC50, µM) of Halogenated bis-Phenylthiourea Derivatives [2][3]
| Compound | SW480 (Colon) | K-562 (Leukemia) | PC3 (Prostate) |
| 1a | < 10.7 | Potent | - |
| 2b | - | < 10.7 | - |
| 3a | < 10.7 | < 10.7 | - |
| 3b | < 10.7 | - | - |
| 4a | - | < 10.7 | - |
| 5d | - | - | < 10.7 |
| 5j | < 10.7 | - | - |
| Cisplatin | > 10.7 | > 10.7 | > 10.7 |
Table 3: Cytotoxicity (GI50, µM) of p-Nitrodiarylthiourea Analogs [4]
| Compound | MCF-7 (Breast) | T-47D (Breast) | MDA-MB-453 (Breast) | LNCaP (Prostate) |
| 7 | 3.16 | 2.53 | 4.77 | 3.54 |
Table 4: Cytotoxicity (IC50, µM) of Thiourea Derivatives Bearing a Benzodioxole Moiety [5]
| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| 7 | 1.11 | 1.74 | 7.0 |
| Doxorubicin | 8.29 | 7.46 | 4.56 |
Table 5: Cytotoxicity (IC50, µM) of Fluorinated Thiourea Derivatives [6]
| Compound | HepG2 (Liver) |
| 4a | 4.8 |
| 5-Fluorouracil | 4.9 |
| Cisplatin | 18.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of halogenated thiourea compounds.
Synthesis of Halogenated Thiourea Derivatives
A general and efficient method for the synthesis of halogenated thiourea derivatives involves the reaction of a substituted phenylisothiocyanate with an appropriate aromatic amine.[2][3]
Materials:
-
Substituted phenylisothiocyanate (e.g., 4-chlorophenylisothiocyanate)
-
Aromatic amine (e.g., 3,4-dichloroaniline)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve equimolar amounts of the substituted phenylisothiocyanate and the aromatic amine in the anhydrous solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with a cold solvent, and dry it under a vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., SW480, PC3, K-562) and a normal cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Halogenated thiourea compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated thiourea compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.[2][3]
Materials:
-
Cancer cells treated with halogenated thiourea compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3]
Materials:
-
Cancer cells treated with halogenated thiourea compounds
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of halogenated thiourea compounds and a general workflow for their evaluation.
Caption: General workflow for the synthesis and anticancer evaluation of halogenated thiourea compounds.
Caption: Proposed apoptotic signaling pathway induced by halogenated thiourea compounds.
Caption: Inhibition of key oncogenic signaling pathways by halogenated thiourea compounds.
Mechanism of Action
Halogenated thiourea derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis and inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action for many halogenated thiourea compounds is the induction of programmed cell death, or apoptosis.[2][3] This is often characterized by:
-
Activation of Caspases: These compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process.[2][3]
-
Increased Reactive Oxygen Species (ROS) Production: Some derivatives trigger an increase in intracellular ROS levels, which can induce oxidative stress and subsequently lead to apoptosis.[2][3]
-
Cell Cycle Arrest: Halogenated thioureas can cause cell cycle arrest at various phases, such as G0/G1, sub-G1, or G2, preventing cancer cells from dividing and proliferating.[2][7]
Inhibition of Oncogenic Signaling Pathways
Halogenated thiourea derivatives have been found to target and inhibit several critical signaling pathways that are often dysregulated in cancer:
-
K-Ras Inhibition: Certain biphenyl thiourea derivatives incorporating CF3, nitro, and halogen groups have been identified as inhibitors of K-Ras protein, a frequently mutated oncogene in various cancers, including lung cancer.[1]
-
EGFR and VEGFR Inhibition: Some halogenated thioureas act as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] Inhibition of these pathways can block downstream signaling that promotes cell growth, proliferation, and angiogenesis.
-
Wnt/β-catenin Pathway Inhibition: A 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative has been reported to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1]
-
Inhibition of IL-6 Secretion: Several potent thiourea compounds have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine known to be involved in tumor progression and inflammation.[2][7]
Conclusion
Halogenated thiourea compounds represent a highly promising class of molecules in the landscape of anticancer drug discovery. Their straightforward synthesis, coupled with their potent and often selective cytotoxicity against a range of cancer cell lines, makes them attractive candidates for further development. The multifaceted mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these compounds towards clinical applications. Future efforts should focus on optimizing the structure-activity relationships, elucidating detailed molecular targets, and conducting preclinical in vivo studies to fully realize the therapeutic potential of halogenated thioureas in the fight against cancer.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bip.wum.edu.pl [bip.wum.edu.pl]
Unlocking the Antimicrobial Potential of Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiourea derivatives, a versatile class of compounds, have emerged as promising candidates, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides an in-depth overview of the antimicrobial properties of thiourea derivatives, detailing their spectrum of activity, mechanisms of action, and the experimental protocols used for their evaluation.
Antimicrobial Spectrum of Thiourea Derivatives
Thiourea derivatives have demonstrated significant inhibitory effects against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3] The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on their core structure.[3][4]
Antibacterial Activity
The antibacterial activity of thiourea derivatives has been extensively studied, with many compounds showing efficacy against clinically relevant pathogens. Notably, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[5][6] The spectrum of activity also extends to other Gram-positive bacteria such as Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi.[2][3][7]
The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity. The following tables summarize the MIC values of selected thiourea derivatives against various bacterial strains as reported in the literature.
Table 1: Antibacterial Activity of Thiourea Derivatives (Gram-Positive Bacteria)
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| TD4 | 2 (MSSA), 2-8 (MRSA) | 8 | 4 | [5] |
| Triazole Derivative 4 | 4-32 | 4-32 | - | [6] |
| Triazole Derivative 10 | 4-32 | 4-32 | - | [6] |
| Thiazole Derivative 4c | 0.78–3.125 | - | - | [2] |
| Thiazole Derivative 4g | 0.78–3.125 | - | - | [2] |
| Thiazole Derivative 4h | 0.78–3.125 | - | - | [2] |
| L4 | >50 | 50 | >400 | [7][8] |
| Thiazole Derivative 3 | 2-32 | 2-32 | - | [9] |
| Thiazole Derivative 9 | 2-32 | 2-32 | - | [9] |
| Imidazole Derivative 7a | 1.39-5.70 | - | - | [10] |
| Imidazole Derivative 7b | 1.39-5.70 | - | - | [10] |
| Imidazole Derivative 8 | 0.95-3.25 | - | - | [10] |
Table 2: Antibacterial Activity of Thiourea Derivatives (Gram-Negative Bacteria)
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference |
| Thiazole Derivative D | - | - | - | [2] |
| Thiazole Derivative 4b | 0.78–3.125 | 0.78–3.125 | - | [2] |
| Thiazole Derivative 4d | 0.78–3.125 | 0.78–3.125 | - | [2] |
| Thiazole Derivative 4g | 0.78–3.125 | 0.78–3.125 | - | [2] |
| Thiazole Derivative 4h | 0.78–3.125 | 0.78–3.125 | - | [2] |
| Imidazole Derivative 7a | 1.39-5.70 | 1.39-5.70 | - | [10] |
| Imidazole Derivative 7b | 1.39-5.70 | 1.39-5.70 | - | [10] |
| Imidazole Derivative 8 | 0.95-3.25 | 0.95-3.25 | - | [10] |
| Phenyl-Thiourea 2a | - | - | Yes (Activity Reported) | [3] |
| Benzoylthiourea 3b | - | - | Yes (Activity Reported) | [3] |
Antifungal Activity
Several thiourea derivatives have also exhibited promising antifungal properties.[11] They have been shown to be effective against a variety of fungal pathogens, including Candida albicans, a common cause of opportunistic infections, and other Candida species such as C. krusei, C. glabrata, and C. tropicalis.[7][12] Furthermore, some derivatives have demonstrated activity against filamentous fungi like Aspergillus fumigatus and Aspergillus flavus.[2][10][11] The antifungal efficacy is also dependent on the specific chemical structure of the derivative.[13]
Table 3: Antifungal Activity of Thiourea Derivatives
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Other Fungi (MIC in µg/mL) | Reference |
| Thiazole Derivative D | Yes (Activity Reported) | Yes (Activity Reported) | - | - | [2] |
| L1-L5 & Complexes | 25-100 | - | - | C. krusei, C. glabrata, C. tropicalis, C. parapsilosis (25-100) | [7][12] |
| Acyl Thiourea 3, 5, 6 | - | - | Yes (High Activity) | 11 phytopathogenic fungi (High Activity) | [11] |
| Imidazole Derivative 8 | - | - | 0.95-3.25 | - | [10] |
| SB2 | - | - | - | Candida auris (Notable inhibitory effect) | [13] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of thiourea derivatives are attributed to their ability to interfere with various essential cellular processes in microorganisms. Several mechanisms of action have been proposed and investigated, highlighting the multi-target potential of this class of compounds.
Disruption of NAD+/NADH Homeostasis
One of the key antibacterial mechanisms of certain thiourea derivatives, such as the compound TD4, is the disruption of the intracellular NAD+/NADH balance.[1] This disruption can interfere with numerous metabolic pathways that are dependent on these coenzymes, ultimately leading to bacterial cell death. The disturbance of NAD+/NADH homeostasis has been shown to compromise the integrity of the bacterial cell wall.[1]
Caption: Disruption of NAD+/NADH Homeostasis by a Thiourea Derivative.
Inhibition of DNA Gyrase and Topoisomerase IV
Another significant antibacterial mechanism of action for some thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][10] These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them excellent targets for antimicrobial agents. By inhibiting these enzymes, thiourea derivatives can block DNA synthesis and lead to bacterial cell death. Some derivatives have been shown to act as dual inhibitors of both enzymes.[7]
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, a key mechanism of action for some thiourea derivatives is the inhibition of ergosterol biosynthesis.[4][14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. By targeting enzymes involved in the ergosterol synthesis pathway, such as 14-α-demethylase, these compounds can disrupt the fungal cell membrane, leading to cell lysis and death.[4][15]
Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.
Experimental Protocols for Antimicrobial Evaluation
The assessment of the antimicrobial activity of thiourea derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two commonly used assays.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative assay used for preliminary screening of antimicrobial compounds.[16] It assesses the efficacy of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[16]
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
Select 3-4 isolated colonies of the test microorganism from a pure overnight culture.
-
Suspend the colonies in sterile saline (0.85%) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) for its standardized composition.[16]
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by rotating the swab against the side of the tube.[5][16]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]
-
-
Application of Disks:
-
Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the thiourea derivative solution.
-
Aseptically place the impregnated disks, along with positive (standard antibiotic) and negative (solvent) control disks, onto the surface of the inoculated agar plate.[6]
-
Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.[2]
-
-
Incubation and Interpretation:
Caption: Experimental Workflow for the Agar Disk Diffusion Method.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][17] This method involves challenging the test microorganism with serial dilutions of the compound in a liquid growth medium.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the thiourea derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
This creates a range of decreasing concentrations of the compound across the wells.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[16]
-
-
Preparation of Inoculum:
-
Inoculation and Incubation:
-
Interpretation of Results:
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Synthesis Protocol for 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea, a substituted phenylthiourea derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is adapted from established methods for the synthesis of analogous compounds. Included are detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in the field.
Introduction
Substituted phenylthioureas are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The synthesis of novel thiourea derivatives is a key step in the exploration of their therapeutic potential. This protocol details the synthesis of this compound, a compound featuring both chloro and trifluoromethyl substituents, which are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 2-Chloro-5-(trifluoromethyl)aniline with ammonium thiocyanate in the presence of hydrochloric acid. The reaction proceeds via the formation of the corresponding aniline hydrochloride salt, which then reacts with ammonium thiocyanate upon heating to yield the target thiourea derivative.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the synthesis of substituted phenylthioureas from anilines.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 10.0 g | 51.1 |
| Ammonium thiocyanate | NH₄SCN | 76.12 | 4.28 g | 56.2 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 10 mL | - |
| Deionized water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 10.0 g (51.1 mmol) of 2-Chloro-5-(trifluoromethyl)aniline and 100 mL of deionized water.
-
Acidification: While stirring, slowly add 10 mL of concentrated hydrochloric acid from the dropping funnel. A precipitate of the aniline hydrochloride salt may form.
-
Addition of Thiocyanate: To the stirred suspension, add 4.28 g (56.2 mmol) of ammonium thiocyanate.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water (3 x 50 mL) to remove any unreacted salts and impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₆ClF₃N₂S |
| Molecular Weight | 254.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 139-141 °C |
| Expected Yield | 70-85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-5-(trifluoromethyl)aniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
-
Ammonium thiocyanate is harmful if swallowed or in contact with skin.
-
The reaction should be monitored for any signs of an uncontrolled exotherm.
Conclusion
This protocol provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The provided data and workflow visualization are intended to facilitate the successful execution of this synthesis.
References
Application Notes and Protocols for the Purification of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea, a compound of interest in drug discovery due to its potential antimicrobial properties. The protocols described herein cover common purification techniques, including recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes a plausible synthesis route to obtain the crude product and outlines a key biological pathway associated with the antimicrobial activity of trifluoromethylphenyl thiourea derivatives.
Introduction
This compound is a substituted phenylthiourea derivative. Compounds within this class have garnered significant attention for their diverse biological activities. Notably, derivatives containing a trifluoromethylphenyl moiety have demonstrated potent antimicrobial effects. The purity of such compounds is paramount for accurate biological evaluation and potential therapeutic development. This document offers standardized procedures for obtaining high-purity this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClF₃N₂S |
| Molecular Weight | 254.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 139-141 °C |
| Purity (Commercial) | ≥95% |
Synthesis and Purification Overview
The synthesis of this compound can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)aniline with ammonium thiocyanate in an acidic medium. The resulting crude product can then be purified using one or a combination of the techniques detailed below.
Application Notes and Protocols: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigation of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea as a potential kinase inhibitor. While specific data for this exact compound is not extensively available in public literature, this guide leverages data from structurally similar compounds, particularly those containing the 2-chloro-5-(trifluoromethyl)phenyl moiety or a phenylthiourea core, to provide a framework for its evaluation. Compounds of this class have shown activity against various kinases involved in cancer signaling pathways.
The provided protocols and data should serve as a starting point for researchers to assess the inhibitory potential of this compound against a panel of kinases and in cellular models.
Potential Kinase Targets and Rationale
Based on the activity of structurally related phenylthiourea and trifluoromethylphenyl-containing compounds, potential kinase targets for this compound may include, but are not limited to:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): A key mediator of angiogenesis, crucial for tumor growth and metastasis.
-
Epidermal Growth factor Receptor (EGFR): Often overexpressed in various cancers, driving cell proliferation and survival.
-
c-KIT: A receptor tyrosine kinase implicated in the growth of various solid tumors, including gastrointestinal stromal tumors (GIST).
-
RAF family kinases (e.g., BRAF): Central components of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.
-
Src family kinases: Involved in cell proliferation, survival, and migration.
The trifluoromethylphenyl group is a common feature in many approved kinase inhibitors, often contributing to binding affinity and selectivity. The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions within the ATP-binding pocket of kinases.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of compounds structurally related to this compound. This data provides a quantitative comparison of their potency and can guide the selection of kinases for initial screening. Note: This data is for related compounds and the activity of this compound is yet to be determined.
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference Compound |
| Phenylurea Derivative | KDR (VEGFR2) | 68.9 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea |
| Phenylacetamide Derivative | c-KIT | 18 | CHMFL-KIT-64 |
| Phenylthiourea Derivative | EGFR | 2,500 - 12,900 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant kinase in kinase assay buffer to the desired concentration and add 2 µL to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this solution to each well. The final reaction volume will be 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of a specific downstream substrate of a target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the kinase for survival).
-
Complete cell culture medium.
-
This compound.
-
Growth factor or stimulus to activate the signaling pathway (if necessary).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blot apparatus.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for 4-6 hours (if required to reduce basal signaling).
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-substrate and anti-loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
-
Signaling Pathways
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK) like VEGFR2 or EGFR.
Caption: Potential inhibition of an RTK signaling pathway.
Experimental Workflow Overview
The following diagram provides a logical workflow for the initial characterization of this compound as a kinase inhibitor.
Caption: Logical workflow for kinase inhibitor characterization.
Disclaimer
The information provided in this document is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific kinases, cell lines, and laboratory conditions. The quantitative data presented is for structurally related compounds and should be used as a guide for initiating studies on this compound. Independent experimental verification is essential.
Application Note: In Vitro Assay Design for 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and antioxidant properties[1][2][3]. Specifically, substituted phenylthiourea compounds have demonstrated cytotoxic effects against various cancer cell lines[4][5]. The trifluoromethylphenyl moiety, in particular, has been associated with potent cytotoxic and pro-apoptotic activities in human colon and prostate cancer cells[5]. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential anticancer effects. The primary assay described is a cell viability assay to determine cytotoxicity, followed by a general framework for a biochemical enzyme inhibition assay to explore its mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., SW480 human colon adenocarcinoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
This compound (solubilized in DMSO)
-
Human cancer cell line (e.g., SW480)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Generic Enzyme Inhibition Assay
Given that many small molecule inhibitors target enzymes[6][7][8], this protocol provides a general framework for a biochemical assay to screen this compound for inhibitory activity against a specific enzyme (e.g., a kinase or protease).
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (solubilized in DMSO)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., fluorescent or luminescent substrate)
-
96-well or 384-well assay plates
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and the test compound dilutions to the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (vehicle). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC50 value.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on SW480 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.2 ± 3.5 |
| 1 | 85.1 ± 4.2 |
| 5 | 52.3 ± 2.8 |
| 10 | 25.6 ± 1.9 |
| 25 | 8.9 ± 1.1 |
| 50 | 2.1 ± 0.5 |
| IC50 (µM) | ~5.5 |
Table 2: Enzyme Inhibition by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 28.7 ± 2.3 |
| 1 | 55.4 ± 3.1 |
| 10 | 89.6 ± 1.5 |
| 100 | 98.2 ± 0.8 |
| IC50 (µM) | ~0.8 |
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Postulated mechanism of action for the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent anticancer properties.[1] Evaluating the cytotoxic effects of novel thiourea derivatives is a critical step in the drug discovery and development process. These application notes provide detailed protocols for key cell-based assays to determine the cytotoxicity of thiourea derivatives, assess their mechanisms of action, and present a framework for data analysis and interpretation. The assays described herein—MTT, LDH, and apoptosis assays (Annexin V/Propidium Iodide and Caspase-3/7)—are fundamental tools for characterizing the anticancer potential of these compounds.
Data Presentation: Cytotoxicity of Thiourea Derivatives
The cytotoxic potential of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various thiourea derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of N,N'-Disubstituted Thiourea Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HepG2 (Liver) | PC3 (Prostate) | K-562 (Leukemia) | Additional Cell Lines | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | - | - | - | 6.3 | SW480 (Colon): 9.0, SW620 (Colon): 1.5 | [1] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | - | - | - | > Etoposide | - | 1.62 | HuCCA-1 | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 0.31 (mM) | - | - | - | - | - | T47D (Breast): 0.94 (mM) | [3] |
| Diarylthiourea (Compound 4) | 338.33 | - | - | - | - | - | - | [4] |
| Acyl-bis thiourea (UP-1) | - | - | - | - | - | - | MG-U87 (Glioblastoma): 2.496 | [5] |
| Acyl-bis thiourea (UP-2) | - | - | - | - | - | - | MG-U87 (Glioblastoma): 2.664 | [5] |
| Acyl-bis thiourea (UP-3) | - | - | - | - | - | - | MG-U87 (Glioblastoma): 2.459 | [5] |
| Pyridyl-substituted thiourea (Compound 20) | 1.3 | - | - | - | - | - | SkBR3 (Breast): 0.7 | [6] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (Compound 55a) | 9.19 | 6.42 | - | 6.21 | - | - | NCI-H460 (Lung): 1.86, Colo-205 (Colon): 9.92, MDA-MB-231 (Breast): 8.21, PLC/PRF/5 (Liver): 7.82 | [7] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | 390 | - | - | - | - | - | HeLa (Cervical): 412, WiDr (Colon): 433, T47D (Breast): 179 | [7] |
| Benzothiazole thiourea (Compound 23d) | < 0.39 | - | - | - | - | - | HT-29 (Colon): < 0.39 | [7] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides) | 15.08-20.5 (µg/mL) | - | - | 15.08-20.5 (µg/mL) | 15.08-20.5 (µg/mL) | - | Caco-2 (Colon): 15.08-20.5 (µg/mL) | [7] |
| 4-piperazinyl quinoline derived thiourea | 3.0-4.6 | - | - | - | - | - | MDA-MB-231 (Breast): 3.0-4.6, MDA-MB-468 (Breast): 3.0-4.6 | [7] |
| Lysine-derived thiourea (Compound 42a) | - | 7 (GI50) | - | - | - | - | - | [7] |
Note: The IC50 values are presented in µM unless otherwise specified. A lower IC50 value indicates higher cytotoxic potency. The selectivity of a compound can be assessed by comparing its cytotoxicity in cancer cell lines versus normal cell lines.
Experimental Protocols
Detailed methodologies for the key cell-based cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and thiourea derivative being tested.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
Materials:
-
Thiourea derivative stock solution (in a suitable solvent like DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Cell Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
Materials:
-
LDH cytotoxicity detection kit
-
Thiourea derivative stock solution
-
Selected cancer cell line(s)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Thiourea derivative stock solution
-
Selected cancer cell line(s)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiourea derivative at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Thiourea derivative stock solution
-
Selected cancer cell line(s)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the thiourea derivative as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.
Signaling Pathways and Experimental Workflows
Thiourea derivatives can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis via specific signaling pathways. Some studies have implicated the inhibition of the Wnt/β-catenin and K-Ras signaling pathways in the anticancer activity of certain thiourea derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and characterizing the cytotoxic properties of thiourea derivatives.
Caption: A typical experimental workflow for evaluating the cytotoxicity of thiourea derivatives.
Wnt/β-catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some thiourea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition by thiourea derivatives.
K-Ras Signaling Pathway Inhibition
Mutations in the K-Ras oncogene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Certain thiourea derivatives have been designed to block the interaction of K-Ras with its effector proteins.
Caption: Simplified K-Ras signaling pathway and the inhibitory action of specific thiourea derivatives.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. The primary mechanism of resistance is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for these drugs. Consequently, the development of novel anti-MRSA agents is a critical area of research. This document provides a comprehensive set of standardized protocols for the in vitro evaluation of the antibacterial activity of investigational compounds against MRSA. These protocols are based on widely accepted guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Experimental Protocols
This section details the methodologies for determining the fundamental parameters of antibacterial activity: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and biofilm inhibition. Additionally, a protocol for assessing synergistic interactions between compounds is provided.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining the MIC of a compound.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture of the MRSA strain on a suitable agar plate (e.g., Tryptic Soy Agar), select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).
-
Dilute the standardized inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. For novel agents, a broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only uninoculated CAMHB).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Application of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea in Agrochemical Synthesis: A Detailed Overview
Introduction
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a versatile chemical intermediate of significant interest in the field of agrochemical synthesis. Its structural composition, featuring a trifluoromethylphenyl group and a reactive thiourea moiety, makes it a valuable precursor for the development of novel fungicides, insecticides, and herbicides. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of active ingredients, while the thiourea functional group serves as a key building block for the synthesis of various heterocyclic compounds with proven pesticidal activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Application Notes
The primary application of this compound in agrochemical synthesis is as a precursor for the construction of heterocyclic compounds. The thiourea moiety can undergo cyclization reactions with various reagents to form biologically active scaffolds such as thiazoles, triazoles, and pyrimidines.
-
Synthesis of 2-Aminothiazole Derivatives: One of the most prominent applications is in the synthesis of 2-arylaminothiazoles. These compounds are known to exhibit a broad spectrum of biological activities. The reaction of this compound with α-haloketones or their equivalents leads to the formation of a thiazole ring, a core structure in many commercial agrochemicals.
-
Potential for Novel Insecticides and Fungicides: The 2-chloro-5-(trifluoromethyl)phenyl motif is present in a number of potent insecticides and fungicides. By incorporating this toxophore into new molecular frameworks via the thiourea handle, novel agrochemicals with potentially enhanced efficacy or a different spectrum of activity can be developed. For instance, analogs of existing pyridinyl-thiazole insecticides could be synthesized using this intermediate.
-
Intermediate for Multi-step Syntheses: This thiourea derivative can also serve as an intermediate in more complex synthetic routes. The thiourea group can be chemically modified or replaced to introduce other functional groups, providing access to a wider range of agrochemical classes.
Quantitative Data of Structurally Related Agrochemicals
While specific efficacy data for agrochemicals directly synthesized from this compound is not publicly available, the following table presents data for known agrochemicals that share the 2-chloro-5-(trifluoromethyl)phenyl structural moiety. This data provides context for the potential biological activity of derivatives of the title compound.
| Agrochemical | Type | Target Pest/Pathogen | Efficacy Data |
| Fluazifop-P-butyl | Herbicide | Annual and perennial grasses | - |
| Haloxyfop-P-methyl | Herbicide | Annual and perennial grasses | - |
| Fluopyram | Fungicide | Powdery mildew, Gray mold | - |
| Fipronil | Insecticide | Wide range of insect pests | LD50 (oral, rat): 97 mg/kg |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in agrochemical synthesis.
Protocol 1: Synthesis of 2-Amino-4-aryl-N-(2-chloro-5-(trifluoromethyl)phenyl)thiazole
This protocol describes a general method for the synthesis of a 2-aminothiazole derivative, a common scaffold in agrochemicals.
Materials:
-
This compound
-
2-Bromoacetophenone (or other substituted α-bromo ketone)
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add 2-bromoacetophenone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-amino-4-phenyl-N-(2-chloro-5-(trifluoromethyl)phenyl)thiazole.
Visualizations
The following diagrams illustrate key aspects of the application of this compound in agrochemical synthesis.
Caption: Proposed synthetic pathway from this compound to a potential agrochemical.
Caption: General experimental workflow for the synthesis of a 2-aminothiazole derivative.
Caption: Generalized mode of action for agrochemicals derived from the 2-chloro-5-(trifluoromethyl)phenyl scaffold.
Application Notes and Protocols for the Development of Fungicides from Thiourea Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of fungicides derived from thiourea intermediates. This document includes detailed protocols for the synthesis of these compounds, methods for evaluating their antifungal activity, and an exploration of their mechanism of action, focusing on the inhibition of succinate dehydrogenase.
Introduction to Thiourea Derivatives as Fungicides
Thiourea derivatives represent a significant class of organic sulfur compounds with a broad spectrum of biological activities, making them valuable scaffolds in the discovery and development of new agrochemicals.[1][2] Their structural versatility allows for the synthesis of a wide array of derivatives with potent fungicidal properties against various plant pathogens.[3][4] The thiourea functional group, characterized by a sulfur atom double-bonded to a carbon atom, which is in turn bonded to two nitrogen atoms, is crucial for their biological activity.[1] These compounds often exhibit lower toxicity and higher efficacy at lower application rates compared to some conventional fungicides, making them attractive for integrated pest management strategies.[1]
Synthesis of Thiourea-Derived Fungicides
A common and effective method for synthesizing fungicidal thiourea derivatives is the reaction of an aroyl isothiocyanate with a primary amine. This approach allows for the introduction of diverse substituents on both the aroyl and amine moieties, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. A general multi-step synthesis is outlined below.[5][6]
Experimental Protocol: Synthesis of N-aroyl-N'-substituted Thiourea Derivatives
This protocol describes a general procedure for the synthesis of N-aroyl-N'-substituted thiourea derivatives, which has been shown to produce compounds with significant fungicidal activity.[1]
Materials:
-
Substituted aroyl chloride
-
Ammonium thiocyanate
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous acetone or methylene dichloride
-
Polyethylene glycol-400 (PEG-400) (optional, as a phase transfer catalyst)[1]
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, DMF-EtOH-H₂O)[1]
Procedure:
-
Formation of Aroyl Isothiocyanate (in situ):
-
In a dry round-bottomed flask, dissolve ammonium thiocyanate (1.5 equivalents) in anhydrous acetone or methylene dichloride.[1][6]
-
If using a phase transfer catalyst, add PEG-400 (e.g., 3% with respect to ammonium thiocyanate).[1]
-
To this stirring suspension, add the substituted aroyl chloride (1.0 equivalent) dropwise at room temperature.
-
Continue stirring the mixture for 1-2 hours at room temperature. The formation of the aroyl isothiocyanate intermediate can be monitored by TLC.
-
-
Reaction with Amine:
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid product, wash it thoroughly with water to remove any inorganic salts, and dry it.[1]
-
The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator to recover any dissolved product.[1]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF, ethanol, and water, to obtain the pure N-aroyl-N'-substituted thiourea derivative.[1]
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Fungicidal Activity
The efficacy of the synthesized thiourea derivatives is primarily assessed through in vitro antifungal assays. The mycelial growth inhibition assay and the spore germination assay are two of the most common methods used to determine the fungitoxic potential of new compounds.
Experimental Protocol: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol details the procedure for determining the inhibitory effect of thiourea derivatives on the radial growth of fungal mycelia on a solid medium.[7][8][9]
Materials:
-
Synthesized thiourea derivatives
-
Positive control fungicide (e.g., Boscalid, Chlorothalonil)[3]
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
-
Laminar flow hood
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the synthesized thiourea derivatives and the positive control fungicide in DMSO at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Poisoned Media:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[4] Ensure thorough mixing.
-
Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing 3-7 day old fungal culture, aseptically cut a mycelial plug (5-6 mm in diameter) using a sterile cork borer.[7]
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for several days, until the mycelial growth in the control plate has reached the edge of the dish.[7]
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula[7]: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.[10][11]
-
Experimental Protocol: Spore Germination Assay
This protocol describes how to assess the effect of thiourea derivatives on the germination of fungal spores.[12][13][14]
Materials:
-
Synthesized thiourea derivatives
-
Positive control fungicide
-
Fungal culture producing abundant spores
-
Sterile distilled water or a suitable buffer
-
Hemocytometer or spectrophotometer for spore counting
-
Microscope slides (concavity slides are recommended) or microtiter plates
-
Humid chamber
-
Microscope
Procedure:
-
Preparation of Spore Suspension:
-
Harvest spores from a mature fungal culture by flooding the plate with a small amount of sterile distilled water and gently scraping the surface with a sterile loop or glass rod.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ to 1 x 10⁶ spores/mL) using a hemocytometer.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the thiourea derivatives and the positive control in sterile distilled water or a suitable buffer from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the spores (typically ≤ 1%).
-
-
Assay Setup:
-
In the wells of a microtiter plate or on a concavity slide, mix a small volume of the spore suspension with an equal volume of the test solution.
-
Prepare a control well/slide with the spore suspension and the buffer/water containing the same concentration of DMSO.
-
-
Incubation:
-
Place the slides or microtiter plates in a humid chamber to prevent evaporation and incubate at the optimal temperature for spore germination (e.g., 25°C) for a period sufficient for high germination in the control (typically 6-24 hours).[12]
-
-
Data Collection and Analysis:
-
Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.[13]
-
Calculate the percentage of spore germination inhibition.
-
Determine the EC₅₀ value for each compound as described in the mycelial growth inhibition assay.
-
Data Presentation
The fungicidal activity data should be summarized in a clear and structured table to facilitate comparison between different compounds and against the positive control.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) - Mycelial Growth | EC₅₀ (µg/mL) - Spore Germination |
| Example-1 | Botrytis cinerea | 5.2 | 2.8 |
| Example-2 | Botrytis cinerea | 0.70[3] | 1.5 |
| Example-3 | Fusarium oxysporum | 12.5 | 8.3 |
| Boscalid | Botrytis cinerea | 1.41[3] | 0.9 |
| Control | - | >100 | >100 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
A primary mechanism of action for several classes of fungicides, including some thiourea derivatives, is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain.[15][16][17]
SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[17] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[16] Inhibition of SDH disrupts the fungus's cellular respiration, leading to a depletion of ATP and ultimately cell death.[18]
The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[17] SDH inhibitors (SDHIs) typically bind to the ubiquinone-binding site (Q-site) of the complex, which involves subunits SDHB, SDHC, and SDHD.[15] This binding blocks the transfer of electrons from succinate to ubiquinone, effectively halting the respiratory chain.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of thiourea-derived fungicides.
Caption: A flowchart of the synthesis and fungicidal evaluation process.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The following diagram illustrates the proposed mechanism of action of thiourea-derived fungicides through the inhibition of the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain.
Caption: Inhibition of the mitochondrial electron transport chain by thiourea fungicides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. innpharmacotherapy.com [innpharmacotherapy.com]
- 9. Multi-Omics Analyses Reveal the Antifungal Mechanism of Phenazine-1-Carboxylic Acid Against Pseudogymnoascus destructans [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. js.ugd.edu.mk [js.ugd.edu.mk]
- 16. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of N-Phenylthioureas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the quantitative analysis of N-phenylthioureas, a class of compounds with diverse applications in pharmaceuticals and material science. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible quantification in various research and development settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of N-phenylthioureas and their derivatives, offering a balance of sensitivity, specificity, and cost-effectiveness.[1][2]
Application Note 1: Quantification of N-Acyl Thiourea Derivatives
This method is suitable for the quantitative determination of novel N-acyl thiourea derivatives, which are explored for their antimicrobial and antioxidant properties.[3]
Experimental Protocol:
-
HPLC System: Agilent 1100 series or equivalent.[3]
-
Column: Zorbax Eclipse XDB C18.[3]
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water is typically used. For example, a 70:30 (v/v) mixture of acetonitrile and water can be effective.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV detector set at a wavelength of 240 nm.[4]
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
Application Note 2: Analysis of Phenylthiourea (PTU)
This method is applicable for the analysis of phenylthiourea (PTU), a known inhibitor of phenoloxidase.[3]
Experimental Protocol:
-
HPLC System: Agilent 1100 series or equivalent.[3]
-
Column: Diaspher-110-C16 reversed-phase column (150 mm x 2 mm, 5 µm).[3]
-
Mobile Phase: 3% Acetonitrile in 25 mM KH₂PO₄ solution with 1 mM sodium heptylsulfonate (pH 3.5).[3]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength for PTU.
-
Quantification: External standard calibration.
Quantitative Data Summary: HPLC-UV Methods for Phenylurea Herbicides
The following table summarizes the performance of HPLC-UV/DAD for the analysis of common phenylurea herbicides, which share structural similarities with N-phenylthioureas.
| Phenylurea Herbicide | Linearity (R²) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Matrix |
| Diuron | >0.99 | 90 - 105 | 0.01 - 0.82 | 0.03 - 5.0 | Soil, Water |
| Linuron | >0.99 | 87.8 - 103.7 | 0.05 - 1.29 | 0.1 - 5.0 | Water |
| Monuron | >0.99 | 93 - 105 | 0.82 - 1.29 | 1.0 - 5.0 | Water |
| Isoproturon | >0.99 | 87.8 - 103.7 | 0.05 | 0.1 | Water |
Data compiled from various sources.[1]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the quantification of N-phenylthioureas using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, provide superior sensitivity and selectivity, making them the methods of choice for trace-level quantification and analysis in complex matrices.[1][5]
Application Note 3: Automated LC-MS for Phenylureas and Thiocarbamates
This protocol outlines a fully automated LC/MS method for the quantification of 52 carbamates, thiocarbamates, and phenylureas with direct injection, suitable for high-throughput screening.[6]
Experimental Protocol:
-
LC System: Waters Alliance HT Chromatography System.[6]
-
Mass Spectrometer: Waters ZQ 2000 mass spectrometer.[6]
-
Column: Waters Symmetry reversed-phase C8 column.[6]
-
Mobile Phase: An ammonium acetate water/acetonitrile binary gradient.[6]
-
Injection Volume: 50 µL.[6]
-
Ionization Mode: Electrospray Ionization (ESI), with polarity optimized for the specific analyte.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for tandem MS.
Application Note 4: nLC-MS/MS for Thiourea-Based Antivirals in Biological Matrices
This highly sensitive method is designed for pharmacokinetic studies, enabling the quantification of thiourea derivatives in plasma and tissue samples.[7]
Experimental Protocol:
-
Sample Preparation: Preprocessing of plasma and tissue samples with acetonitrile to precipitate proteins.[7]
-
LC System: Nano liquid chromatography system.
-
Column: C18 column with isocratic elution.[7]
-
Mobile Phase: Water-methanol (30:70, v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[7]
-
Ionization Mode: ESI in either positive or negative mode.[7]
-
Detection: MRM scanning.[7]
-
Internal Standard: Prednisolone.[7]
Quantitative Data Summary: LC-MS Methods
| Method | Analyte Class | Linearity (R²) | LLOQ | Matrix |
| Automated LC/MS | Phenylureas, etc. | 0.886 - 0.999 | 0.091 - 19.3 ng/mL | Drinking & Wastewater |
| nLC-MS/MS | Thiourea derivatives | >0.99 | 1.00 ng/mL | Rat Plasma & Tissue |
Data compiled from cited literature.[6][7]
Experimental Workflow: LC-MS/MS Analysis```dot
Caption: Decision tree for selecting an appropriate analytical method for N-phenylthiourea quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes: Preparing Stock Solutions of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
Introduction
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a chemical compound utilized in various research and drug development applications. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. The low aqueous solubility of many thiourea derivatives necessitates the use of organic solvents to prepare concentrated stock solutions, which can then be diluted to working concentrations in aqueous media. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.
Compound Information
This compound is a solid at room temperature. Due to its chemical structure, particularly the presence of a trifluoromethylphenyl group, it is expected to have low solubility in water and better solubility in organic solvents. For similar thiourea derivatives, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[1] These stock solutions are typically stored at low temperatures (e.g., -20°C) to maintain stability.[1]
Solvent Selection
Based on the properties of similar thiourea compounds, the recommended solvent for preparing primary stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] For applications requiring subsequent dilution in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO before diluting with the buffer.[2] Other organic solvents such as methanol or acetonitrile may also be suitable, depending on the specific experimental requirements.[3][4] Researchers should always perform a small-scale solubility test before preparing a large batch.
Stability and Storage
Thiourea compounds are generally stable as solids under standard room temperature conditions. Once dissolved, stock solutions should be stored at -20°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity. Aqueous solutions prepared from the stock are not recommended for long-term storage and should ideally be made fresh for each experiment.[2]
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃N₂S | [5][6] |
| Molecular Weight | 254.66 g/mol | [5][7] |
| Physical Form | Solid | |
| Melting Point | 139-141 °C | [5][7] |
| LogP | 3.78760 | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Storage Temperature | -20°C (for solutions) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
1. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The compound is classified as an irritant.[7]
2. Materials and Equipment
-
This compound powder (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
3. Procedure
Step 1: Calculation of Mass
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Calculate the mass of the compound required to make a 10 mM solution using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM solution in 1 mL:
-
Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (254.66 g/mol )
-
Mass (g) = 0.0025466 g = 2.55 mg
-
Step 2: Weighing the Compound
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh out approximately 2.55 mg of this compound. Record the exact mass.
Step 3: Dissolving the Compound
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. Based on the actual mass weighed, adjust the volume of DMSO to achieve the precise 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 254.66 ( g/mol )] / 10 (mmol/L)
-
-
For example, if you weighed exactly 2.55 mg, add 1.0 mL of DMSO.
-
Cap the tube securely.
Step 4: Solubilization and Homogenization
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.
Step 5: Storage
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage, create single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C in a light-protected container.[1]
Visualizations
The following diagram illustrates the workflow for preparing the stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. [2-chloro-5-(trifluoromethyl)phenyl]thiourea, CasNo.21714-35-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA | VSNCHEM [vsnchem.com]
- 7. 21714-35-2 Cas No. | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols: Thiourea Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of thiourea derivatives as potential DNA gyrase inhibitors. The information compiled herein is intended to guide researchers in the screening, characterization, and validation of this promising class of antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a clinically validated target for antibacterial drug development.[1][2] Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial effects.[3] This is attributed to their structural flexibility, which allows for diverse substitutions to optimize target binding and pharmacokinetic properties. Several studies have highlighted the potential of thiourea derivatives to inhibit bacterial DNA gyrase, making them attractive candidates for the development of new antibiotics.
Mechanism of Action
DNA gyrase functions by introducing negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription. This process involves the transient cleavage of both DNA strands, passage of another DNA segment through the break, and subsequent religation. Thiourea derivatives, as DNA gyrase inhibitors, typically function as catalytic inhibitors. They bind to the enzyme, often at the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity. This inhibition of DNA supercoiling ultimately leads to the disruption of essential cellular processes and bacterial cell death.
Caption: Mechanism of action of thiourea derivatives as DNA gyrase inhibitors.
Data Presentation: Inhibitory Activities of Thiourea Derivatives
The following tables summarize the quantitative data from various studies on the inhibitory activity of selected thiourea derivatives against bacterial strains and DNA gyrase.
Table 1: In Vitro Antibacterial Activity (MIC)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (MRSA) | 8 | [1] |
| Staphylococcus epidermidis (MRSE) | 8 | [1] | |
| Enterococcus faecalis | 4 | [1] | |
| Compound 7a | Staphylococcus aureus | 0.95 ± 0.22 | [4] |
| Bacillus subtilis | 1.39 ± 0.50 | [4] | |
| Escherichia coli | 2.25 ± 1.00 | [4] | |
| Pseudomonas aeruginosa | 3.25 ± 1.00 | [4] | |
| Compound 7b | Staphylococcus aureus | 1.12 ± 0.50 | [4] |
| Bacillus subtilis | 1.50 ± 0.50 | [4] | |
| Escherichia coli | 2.50 ± 1.00 | [4] | |
| Pseudomonas aeruginosa | 3.50 ± 1.00 | [4] | |
| Compound 8 | Staphylococcus aureus | 0.95 ± 0.22 | [4] |
| Bacillus subtilis | 1.25 ± 0.25 | [4] | |
| Escherichia coli | 1.75 ± 0.50 | [4] | |
| Pseudomonas aeruginosa | 2.75 ± 0.50 | [4] |
Table 2: DNA Gyrase Inhibitory Activity (IC50)
| Compound ID | Enzyme Source | IC50 (µM) | Reference |
| Compound 8 | Escherichia coli DNA Gyrase B | 0.33 ± 1.25 | [4] |
| Novobiocin | Escherichia coli DNA Gyrase B | 0.28 ± 1.45 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate thiourea derivatives as DNA gyrase inhibitors.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Test thiourea derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] d. Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Compound Dilution: a. Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. b. In a 96-well plate, add 100 µL of MHB to all wells. c. Add 100 µL of the stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[5] e. Column 11 serves as a positive control (bacteria, no compound), and column 12 serves as a negative control (broth only).[5]
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. b. Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
Result Interpretation: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay (E. coli)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[11]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM MgCl₂, 25 mM DTT, 9 mM ATP)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Test thiourea derivatives in DMSO
-
Sterile water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: a. On ice, prepare a reaction mixture containing 5x Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired final volume (e.g., 30 µL). b. Add the test compound at various concentrations to individual reaction tubes. Include a no-compound control (DMSO vehicle) and a no-enzyme control. c. Add a predetermined amount of E. coli DNA gyrase (typically 1 unit, which supercoils ~0.5 µg of relaxed DNA in 30 minutes at 37°C) to all tubes except the no-enzyme control.
-
Incubation: a. Gently mix the reactions and incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Analysis: a. Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue). b. Load the samples onto a 1% agarose gel in TAE buffer. c. Run the gel at a constant voltage until the dye front has migrated an adequate distance. d. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: a. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. b. Quantify the intensity of the supercoiled and relaxed DNA bands. c. The IC₅₀ value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay (S. aureus)
This protocol is similar to the E. coli assay but is optimized for S. aureus DNA gyrase, which often requires potassium glutamate for optimal activity.[12][13][14]
Materials:
-
Purified S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5x S. aureus Gyrase Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin)[13]
-
Other materials as listed in Protocol 2.
Procedure:
-
Follow the same general procedure as for the E. coli DNA gyrase assay, but use the optimized S. aureus Gyrase Assay Buffer.
-
The final concentration of potassium glutamate in the reaction is critical and should be optimized (typically 400-900 mM).[12][14]
-
Incubation and analysis steps are the same as in Protocol 2.
Visualizations
Experimental Workflow for Screening DNA Gyrase Inhibitors
Caption: A typical workflow for the screening and development of thiourea derivatives as DNA gyrase inhibitors.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 13. inspiralis.com [inspiralis.com]
- 14. academic.oup.com [academic.oup.com]
Formulation of Thiourea Compounds for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[1][2] The core thiourea scaffold, SC(NH₂)₂, can be extensively modified, leading to a wide array of derivatives with diverse pharmacological properties.[1] A critical challenge in the preclinical development of these compounds is their formulation for in vivo studies, particularly for derivatives exhibiting poor aqueous solubility. This document provides detailed application notes and protocols for the formulation and administration of thiourea compounds in rodent models, ensuring optimal delivery and reproducible results.
Data Presentation: Formulation and Toxicity
Proper vehicle selection is paramount for the successful in vivo evaluation of thiourea compounds. The choice of excipients is dictated by the physicochemical properties of the specific derivative, the intended route of administration, and toxicological considerations. Below is a summary of commonly used vehicles and toxicity data for representative thiourea compounds.
| Parameter | Vehicle/Compound | Data | Application/Route | Reference |
| Solubility | Thiourea in Water | 137 g/L at 20°C | Aqueous solution | [3] |
| Thiourea in DMSO | Soluble | Stock solution preparation | [4] | |
| Thiourea in PEG-400 | Soluble | Co-solvent for oral/injectable | [4] | |
| Poorly soluble derivatives | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage / IP Injection | [5][6] | |
| Poorly soluble derivatives | Vehicle: 10% DMSO, 90% Corn Oil | Oral Gavage / IP Injection | [5] | |
| Acute Toxicity (LD₅₀) | Thiourea (oral, rat) | 125 mg/kg | General Toxicity | [3] |
| DSA-00, DSA-02, DSA-09 (oral, rat) | > 5000 mg/kg | Antiviral Study | [7] | |
| Dosage Range (Anticancer) | Various thiourea derivatives | 2 - 10 mg/kg | Xenograft mouse models | [8] |
| Dosage Range (Anti-inflammatory) | Naproxen-thiourea derivatives | 2.5 - 10 mg/kg | Rat paw edema model | [9] |
| Administration Volume (Mouse) | Oral Gavage | 5 - 10 mL/kg | Standard Dosing | [10] |
| Intraperitoneal (IP) Injection | 5 - 10 mL/kg | Systemic Administration | [11] |
Experimental Protocols
Protocol 1: Preparation of a Thiourea Derivative Formulation for Oral Gavage in Mice
This protocol describes the preparation of a common vehicle for poorly soluble thiourea compounds.
Materials:
-
Thiourea derivative
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of the thiourea derivative.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Vehicle Preparation (for a final concentration of 2.5 mg/mL in 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300.
-
Vortex thoroughly until the solution is homogeneous.[6]
-
Add 50 µL of Tween-80 and vortex again.[6]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[6]
-
Vortex the final solution until it is clear and uniform. If precipitation occurs, gentle warming or sonication may be required.
-
-
Final Checks:
-
Visually inspect the solution for any precipitation or phase separation before administration.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared thiourea formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches for adult mice)[10]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).[10] For a 25g mouse at 10 mL/kg, the volume is 0.25 mL.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle if necessary to avoid over-insertion.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Once the needle is in place, dispense the formulation slowly and steadily.[10]
-
-
Post-Administration:
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10]
-
Signaling Pathways and Visualization
Thiourea derivatives exert their biological effects by modulating various signaling pathways. In cancer, they have been shown to inhibit key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). In inflammation, certain derivatives can inhibit enzymes in the arachidonic acid pathway, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[9][12]
Experimental Workflow for In Vivo Anticancer Study
The following diagram illustrates a typical workflow for evaluating a novel thiourea derivative in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Thioureas Derivatives and Evaluation of Their Efficacy as Proliferation Inhibitors in MCF-7 Breast Cancer Cells by Using 99mTc-MIBI Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Thiourea Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the (R1R2N)(R3R4N)C=S functional group. Their structural diversity and ability to form hydrogen bonds and interact with various biological targets make them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large libraries of these derivatives to identify novel hit compounds with potential therapeutic applications.[4][5] These compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[6][7][8][9] This document provides detailed application notes and experimental protocols for the high-throughput screening of thiourea derivative libraries.
Application Notes
Thiourea derivatives are amenable to HTS across various therapeutic areas due to their broad bioactivity.
Oncology
Thiourea-based compounds have emerged as promising anticancer agents by targeting multiple pathways involved in carcinogenesis.[2][10] HTS campaigns can be designed to identify inhibitors of key cancer-related targets.
-
Receptor Tyrosine Kinases (RTKs): Many thiourea derivatives inhibit RTKs like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[2][11][12] HTS assays can measure the inhibition of kinase activity or downstream signaling events.
-
Cell Cycle Proteins: Compounds have been identified as inhibitors of proteins like Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[13]
-
Topoisomerases: Some derivatives act as topoisomerase inhibitors, preventing DNA replication in cancer cells.[6][14]
-
Cytotoxicity: Cell-based HTS is widely used to screen for compounds that induce cell death in various cancer cell lines, such as MCF-7 (breast), HCT116 (colon), and HepG2 (liver).[2][11]
Virology
The antiviral potential of thiourea derivatives has been demonstrated against several viruses, making them attractive candidates for antiviral drug discovery.
-
Hepatitis C Virus (HCV): Cell-based subgenomic replicon assays are effective for screening compounds that inhibit HCV replication.[15]
-
Herpes Simplex Virus (HSV) & Human Cytomegalovirus (HCMV): Thiourea derivatives have been shown to inhibit viral infection by targeting viral transactivators.[16]
-
SARS-CoV-2: Screening assays can be designed to identify compounds that block the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.[8]
Enzyme Inhibition
The thiourea scaffold is a common feature in many enzyme inhibitors, making enzyme-based HTS a valuable screening strategy.
-
Cholinesterases: Derivatives have been tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[17][18]
-
Tyrosinase: As inhibitors of tyrosinase, a key enzyme in melanin synthesis, these compounds are screened for applications in treating hyperpigmentation disorders.[19]
-
Urease: HTS can identify urease inhibitors for potential treatment of infections caused by urease-producing bacteria.[20]
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. It is crucial to address potential issues like false positives by implementing counter-screens and orthogonal assays.[13][21]
Protocol 1: Fluorescence-Based HTS for Enzyme Inhibitors (General)
This protocol describes a general fluorescence-based assay for screening thiourea derivatives as enzyme inhibitors.[21]
1. Reagent Preparation:
- Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).[21]
- Prepare a stock solution of the target enzyme in assay buffer.
- Prepare a stock solution of the fluorogenic substrate.
- Dissolve thiourea derivative library compounds in 100% DMSO to a stock concentration of 10 mM.
2. Assay Procedure (384-well plate format):
- Using an acoustic dispenser, transfer 50 nL of each library compound from the stock plate to the assay plate.
- Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme.
- Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
- Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the initial reaction velocity for each well.
- Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
- Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
4. Hit Confirmation and Follow-up:
- Confirm active compounds by re-testing.
- Perform dose-response experiments to determine the IC50 value for confirmed hits.[21]
- Conduct counter-screens to identify compounds that interfere with the fluorescence signal.[21]
Protocol 2: Cell-Based Cytotoxicity HTS Assay
This protocol outlines a method for screening thiourea libraries for cytotoxic effects against cancer cell lines using a luminescence-based cell viability assay.[4]
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
- Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate and incubate for 24 hours.
2. Compound Treatment:
- Prepare a dilution series of the thiourea library compounds in the appropriate cell culture medium.
- Remove the old medium from the cell plate and add 50 µL of the medium containing the library compounds.
- Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control cytotoxic agent (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. Viability Measurement (using a commercial luminescent assay kit):
- Equilibrate the assay plate and the luminescent reagent to room temperature.
- Add 25 µL of the luminescent reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each well relative to the vehicle-treated control wells.
- Plot dose-response curves for active compounds and determine their IC50 values.
Data Presentation
The following tables summarize representative quantitative data for the activity of various thiourea derivatives from screening campaigns.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound ID | Target/Cell Line | Activity (IC50) | Reference |
| Compound 2 | A549 (Lung Cancer) | 0.2 µM | [2] |
| Compound 20 | MCF-7 (Breast Cancer) | 1.3 µM | [2] |
| Compound 20 | SkBR3 (Breast Cancer) | 0.7 µM | [2] |
| Compound 44 | HCT116 (Colon Cancer) | 1.3 µM | [2] |
| Compound 45 | HepG2 (Liver Cancer) | 1.1 µM | [2] |
| Compound 7 | HCT116 (Colon Cancer) | 1.11 µM | [11] |
| Compound 7 | HepG2 (Liver Cancer) | 1.74 µM | [11] |
| Diarylthiourea 4 | MCF-7 (Breast Cancer) | 338.33 µM | [22] |
Table 2: Enzyme Inhibition by Thiourea Derivatives
| Compound ID | Target Enzyme | Activity (IC50) | Reference |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |
| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [17] |
| Compound 6 | Melanin B16 Inhibitor | 3.4 µM | [17] |
| Compound 2c | Acetylcholinesterase (AChE) | 17.51 µM | [18][23] |
| Compound 2h | Butyrylcholinesterase (BChE) | 2.15 µM | [18] |
| UP-1 | Urease | 1.55 µM | [20] |
| Compound 4b | Tyrosinase | 5.9 µM | [19] |
Table 3: Antiviral Activity of Thiourea Derivatives
| Compound ID | Target Virus | Assay | Activity (EC50) | Reference |
| Compound 10 | Hepatitis C Virus (HCV) | Subgenomic Replicon | 0.047 µM | [15] |
| 147B3 | Human Cytomegalovirus (HCMV) | Cell-based | 0.5 µM | [16] |
| 147B3 | Herpes Simplex Virus 1 (HSV-1) | Cell-based | 1.9 µM | [16] |
Visualizations
Diagrams illustrating key workflows and pathways are provided below.
Caption: High-Throughput Screening (HTS) workflow for a thiourea library.
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
Caption: Decision workflow for hit validation and elimination of false positives.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. marinbio.com [marinbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally high-yielding method is the reaction of a commercially available isothiocyanate with an amine.[1] For the synthesis of this compound, the recommended route is the nucleophilic addition of ammonia to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This starting material is readily available from various chemical suppliers.
Q2: What is the general reaction mechanism for this synthesis?
A2: The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral thiourea product. Due to its efficiency and simplicity, this type of reaction is often referred to as a "click-type" reaction.
Q3: What are the typical solvents and reaction temperatures for this synthesis?
A3: The reaction is versatile and can be performed under various conditions. Common solvents include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1] Alcohols such as methanol or ethanol can also be used, particularly when using a solution of ammonia in the respective solvent. Temperatures can range from room temperature to reflux, depending on the desired reaction rate. Many reactions of isothiocyanates with amines proceed smoothly at room temperature within a few hours.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting isothiocyanate. The reaction is considered complete when the starting isothiocyanate spot is no longer visible on the TLC plate.
Q5: What are the common methods for purifying the final product?
A5: If the product precipitates out of the reaction mixture as a pure solid, it can be isolated by simple filtration and washing with a cold solvent.[1] If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Troubleshooting Guide
Low or No Product Yield
Low or no yield is a common issue that can arise from several factors. This guide provides potential causes and recommended solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly opened or purified 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. Store the isothiocyanate in a cool, dark, and dry environment to prevent degradation.[1] | Improved yield and reduced formation of side products resulting from isothiocyanate decomposition. |
| Insufficient Ammonia Concentration | If bubbling ammonia gas, ensure a steady flow through the reaction mixture. When using a solution of ammonia (e.g., in methanol), use a sufficiently concentrated solution (e.g., 7N) or increase the molar excess of ammonia. | Increased reaction rate and higher conversion to the desired thiourea product. |
| Low Reaction Temperature | While the reaction may proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. | Faster reaction completion and improved yield. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. If the yield is low in one solvent, try a different one. Aprotic solvents like THF or DCM are generally good starting points. | Enhanced solubility of reactants and improved reaction kinetics, leading to a higher yield. |
| Product Loss During Workup | If the product is partially soluble in the wash solvent, minimize the volume of solvent used for washing the filtered product. Ensure the solvent is cold to reduce solubility. If purifying by column chromatography, carefully select the eluent to avoid co-elution with impurities. | Increased isolated yield of the pure product. |
Formation of Impurities
The presence of impurities can complicate purification and reduce the overall yield. The following table addresses common impurity issues.
| Observation | Potential Cause | Recommended Solution |
| Unreacted Starting Material | The reaction may be incomplete due to insufficient reaction time, low temperature, or inadequate amount of ammonia. | Extend the reaction time and monitor by TLC. Consider gently heating the reaction. Ensure an excess of ammonia is used. |
| Formation of Symmetric Diarylthiourea | This is more common in syntheses starting from an amine and carbon disulfide to generate the isothiocyanate in situ. However, if the starting isothiocyanate is contaminated with the corresponding amine, this byproduct can form. | Use pure 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. |
| Oily or Non-Crystalline Product | Impurities can inhibit crystallization. The product itself may be an oil or a low-melting solid. | Purify the product using column chromatography. Trituration (stirring the oil with a non-polar solvent like hexane) can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonia in Methanol
This protocol provides a general procedure for the synthesis in a common laboratory setting.
Materials:
-
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (1.0 mmol, 237.6 mg)
-
7N Ammonia in Methanol (2.0 mL, 14.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) in anhydrous THF (10 mL).
-
To the stirred solution, add the 7N solution of ammonia in methanol (2.0 mL) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting isothiocyanate is consumed (typically 1-3 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, it can be collected. If impurities are present, proceed with purification.
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Column Chromatography: If the product is an oil or highly impure, purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Technical Support Center: Overcoming Solubility Challenges with Trifluoromethylphenyl Thioureas
For researchers, scientists, and professionals in drug development, the promising therapeutic potential of trifluoromethylphenyl thioureas is often hampered by their characteristically low aqueous solubility. This technical guide provides practical troubleshooting advice and detailed experimental protocols to address and overcome these solubility issues, ensuring the successful progression of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why do my trifluoromethylphenyl thiourea compounds consistently show poor water solubility?
A1: Trifluoromethylphenyl thioureas are frequently lipophilic ("fat-loving") molecules. The presence of the trifluoromethyl (-CF3) group and the phenyl ring contributes to their hydrophobicity, leading to low solubility in aqueous solutions. This can cause the compound to precipitate out of solution in biological assays, leading to inaccurate and unreliable results.
Q2: What is the best starting solvent for dissolving my trifluoromethylphenyl thiourea for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended initial solvent for dissolving trifluoromethylphenyl thioureas and other poorly water-soluble compounds for in vitro experiments. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO. This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay.
Q4: My compound precipitates out of the aqueous buffer even with a low percentage of DMSO. What can I do?
A4: If precipitation occurs upon dilution of your DMSO stock solution, it indicates that the aqueous solubility limit of your compound has been exceeded. You can try several strategies:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of your compound in the assay.
-
Increase the co-solvent concentration: You may be able to slightly increase the percentage of DMSO, but be mindful of its potential toxicity to your cells.
-
Explore solubility enhancers: Consider using other excipients like cyclodextrins or surfactants to improve the aqueous solubility of your compound.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause | Solution(s) |
| Compound precipitates upon dilution in aqueous buffer. | The aqueous solubility limit has been exceeded. | - Lower the final compound concentration. - Increase the co-solvent (e.g., DMSO) percentage, staying within the tolerated limit for your assay. - Utilize solubility enhancers such as cyclodextrins or surfactants. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound in the stock solution. - Precipitation of the compound during the assay. | - Ensure complete dissolution of the stock solution by gentle warming or sonication. - Visually inspect all solutions for any signs of precipitation before and during the assay. - Perform a solubility check under your exact assay conditions. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The solvent (e.g., DMSO) is contributing to the cytotoxicity. | - Determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle toxicity assay. - Reduce the final DMSO concentration in your experiments. - Consider using less toxic co-solvents or solubility-enhancing formulations. |
| High background signal or assay interference. | The solvent or a solubility enhancer is interfering with the assay components. | - Run appropriate vehicle and solvent controls to identify the source of interference. - Consider alternative solvents or solubility enhancers. - If using a fluorescence-based assay, check for autofluorescence of the compound or excipients. |
Quantitative Solubility Data
Table 1: Solubility of Thiourea in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 14.2[2] |
| Methanol | 25 | 11.9[3] |
| Methanol | 40.7 | 16.4[3] |
| Methanol | 53.7 | 22.0[3] |
| Methanol | 61.9 | 24.6[3] |
| Ethanol | 20 | 3.6[3] |
| Ethanol | 31.9 | 4.7[3] |
| Ethanol | 45 | 6.3[3] |
| Ethanol | 58 | 8.5[3] |
| Ethanol | 64.7 | 9.8[3] |
Table 2: Qualitative Solubility of Selected Trifluoromethylphenyl Thiourea Derivatives
| Compound | Solvent | Solubility |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Methanol, Ethanol, Diethyl ether, Dichloromethane, Ethyl acetate, Acetonitrile, DMSO, Toluene | Soluble[4] |
| Water, Hexane | Insoluble[4] | |
| 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea | Methanol | Soluble[5] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your trifluoromethylphenyl thiourea compounds.
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Solid dispersions can significantly improve the dissolution rate and bioavailability of poorly soluble compounds by dispersing the drug in a hydrophilic carrier at a molecular level.[6]
Materials:
-
Trifluoromethylphenyl thiourea compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier[6]
-
Ethanol or other suitable common solvent[6]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolve both the trifluoromethylphenyl thiourea compound and the hydrophilic carrier (e.g., PVP K30) in a common solvent like ethanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).[6]
-
Ensure complete dissolution. Gentle warming or sonication can be used to aid this process.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film forms.
-
Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
Protocol 2: Nanoparticle Formulation via Solvent Evaporation
Reducing the particle size to the nanometer range can dramatically increase the surface area, leading to enhanced dissolution rates.[7]
Materials:
-
Trifluoromethylphenyl thiourea compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane or other suitable organic solvent
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA))
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve the trifluoromethylphenyl thiourea compound and the polymer (e.g., PLGA) in a suitable organic solvent like dichloromethane.
-
Add this organic solution to an aqueous solution containing a surfactant (e.g., PVA) while homogenizing at high speed to form an oil-in-water emulsion.
-
Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate.
-
The nanoparticles will form as the solvent evaporates.
-
The resulting nanoparticle suspension can be purified by centrifugation to remove any unencapsulated drug and excess surfactant.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[8]
Materials:
-
Trifluoromethylphenyl thiourea compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Filtration system (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20% w/v HP-β-CD).
-
Add an excess amount of the trifluoromethylphenyl thiourea compound to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, filter the suspensions to remove the undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the optimal cyclodextrin concentration.
Visualizing Experimental Workflows
Solubility Enhancement Workflow
The following diagram illustrates a general workflow for addressing solubility issues with trifluoromethylphenyl thioureas.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea | 1744-07-6 [amp.chemicalbook.com]
- 6. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Aryl Thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of N-aryl thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl thioureas?
A1: The two most prevalent methods for synthesizing N-aryl thioureas are:
-
The reaction of an aryl isothiocyanate with a primary or secondary amine. This method is often preferred due to its high efficiency and generally clean reaction profile.[1]
Q2: I am experiencing a low yield in my N-aryl thiourea synthesis. What are the likely causes?
A2: Low yields can arise from several factors, primarily the instability of the aryl isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[2] Degradation of the aryl isothiocyanate, especially at elevated temperatures, can lead to the formation of multiple side products.[1] For less reactive amines, such as those with electron-withdrawing groups, or sterically hindered starting materials, the reaction rate may be slow, leading to incomplete conversion.
Q3: I see multiple spots on my TLC plate after the reaction. What are the common side products?
A3: Common side products in N-aryl thiourea synthesis include:
-
Symmetrical N,N'-diaryl thioureas: This can occur if the amine starting material is contaminated with water, leading to the hydrolysis of the isothiocyanate back to the corresponding aniline. This aniline can then react with another molecule of the aryl isothiocyanate.
-
Thiuram disulfides: These are common byproducts when using carbon disulfide, particularly with secondary amines. They are formed by the oxidative coupling of two dithiocarbamate intermediates.[1]
-
Unreacted starting materials: Incomplete reactions will result in the presence of starting amine and/or aryl isothiocyanate.
Q4: How can I purify my N-aryl thiourea product?
A4: The most common methods for purifying N-aryl thioureas are recrystallization and column chromatography.[3]
-
Recrystallization: This is effective for solid products. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[3]
-
Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[3]
-
Acid-Base Workup: If starting materials or byproducts have acidic or basic functional groups that the desired product lacks, an acid-base extraction during the workup can be an effective preliminary purification step.[3]
Troubleshooting Guides
Problem 1: Low Yield and Presence of Multiple Byproducts in Synthesis from Aryl Isothiocyanate and Amine
dot```dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Yield / Multiple Byproducts", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Thermal Degradation of\nAryl Isothiocyanate", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Poor Amine Nucleophilicity / \nSteric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Impure Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Conduct reaction at room\ntemperature or 0°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Add isothiocyanate dropwise\nto the amine solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Increase reaction temperature\nor prolong reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Consider microwave irradiation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Purify aryl isothiocyanate\n(distillation/chromatography)\nand ensure amine is dry.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Possible Cause"]; Start -> Cause2 [label="Possible Cause"]; Start -> Cause3 [label="Possible Cause"];
Cause1 -> Solution1a [label="Troubleshooting"]; Cause1 -> Solution1b [label="Troubleshooting"]; Cause2 -> Solution2a [label="Troubleshooting"]; Cause2 -> Solution2b [label="Troubleshooting"]; Cause3 -> Solution3 [label="Troubleshooting"]; }
Caption: Logic diagram for symmetrical byproduct formation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water contamination in the amine starting material. The aryl isothiocyanate can react with water to hydrolyze back to the corresponding aniline. This aniline then reacts with another molecule of the isothiocyanate to form the symmetrical thiourea. | Use anhydrous solvents for the reaction and ensure that the amine starting material is thoroughly dried before use. | Significant reduction or elimination of the symmetrical N,N'-diaryl thiourea byproduct. |
Problem 3: Byproduct Formation in Synthesis from Aryl Amine and Carbon Disulfide
dot```dot graph CS2_Side_Reactions { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Synthesis from Aryl Amine + CS2", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem1 [label="Formation of Thiuram Disulfide", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem2 [label="Formation of Symmetrical Thiourea\n(in unsymmetrical synthesis)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Oxidative coupling of\ndithiocarbamate intermediate.", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="In-situ formed isothiocyanate\nreacts with starting amine.", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Control stoichiometry:\nuse a slight excess of amine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Run reaction under an\ninert atmosphere (N2 or Ar).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Two-step, one-pot approach:\nform isothiocyanate first,\nthen add the second amine.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Cause1 [label="Cause"]; Cause1 -> Solution1a [label="Solution"]; Cause1 -> Solution1b [label="Solution"]; Problem2 -> Cause2 [label="Cause"]; Cause2 -> Solution2 [label="Solution"]; }
Caption: Experimental workflow for thiourea synthesis.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Aryl isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent. 2[2]. At room temperature, add the aryl isothiocyanate (1.0-1.1 equivalents) to the solution. If the reaction is exothermic, the addition should be done dropwise. 3[2]. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied. 4[2]. Once the reaction is complete (indicated by the disappearance of the limiting reactant on the TLC), concentrate the reaction mixture under reduced pressure. 5[2]. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
[3]---
Protocol 2: Synthesis of Symmetrical N,N'-Diaryl Thioureas from an Aryl Amine and Carbon Disulfide
This protocol describes the synthesis of symmetrical N,N'-diaryl thioureas.
Materials:
-
Aryl amine (e.g., aniline)
-
Carbon disulfide
-
Ethanol
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
-
Bleach solution (for trapping H₂S)
Procedure:
-
In a three-necked flask, place the aryl amine (0.1 mol) and ethanol (50 mL).
-
With stirring, add carbon disulfide (0.1 mol) dropwise to the solution.
-
After the addition is complete, heat the mixture to reflux for 4 hours. Hydrogen sulfide gas will be evolved and should be trapped in a bleach solution.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure N,N'-diaryl thiourea.
References
Technical Support Center: Crystallization of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the crystallization of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. This document offers solutions to common issues encountered during the purification of this compound, presented in a question-and-answer format. It includes detailed experimental protocols, quantitative data on solvent selection, and visual guides to aid in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the crystallization of this compound.
Q1: My compound has "oiled out" during cooling and is not forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is too concentrated or cooled too quickly.
-
Solution 1: Re-dissolve and Dilute. Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% of the original volume) to slightly decrease the saturation. Allow the solution to cool slowly.
-
Solution 2: Modify the Solvent System. If oiling persists, the solvent may not be ideal. For nonpolar compounds, adding a small amount of a miscible, less polar co-solvent can sometimes promote crystallization. Conversely, for more polar compounds, a more polar co-solvent might be beneficial.
-
Solution 3: Scratching. Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A2: Spontaneous nucleation can sometimes be slow.
-
Solution 1: Seed Crystals. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" will act as a template for crystal growth.
-
Solution 2: Ice Bath. Once the solution has reached room temperature without crystallization, place it in an ice bath to further decrease the solubility. Be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Solution 3: Evaporation. If the solution is not sufficiently saturated, you can partially evaporate the solvent by gently heating the solution or by passing a slow stream of inert gas (like nitrogen) over the surface. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.
Q3: The crystals that formed are very small or appear as a fine powder. How can I obtain larger crystals?
A3: The rate of cooling is a primary factor influencing crystal size. Rapid cooling favors the formation of many small nuclei, leading to small crystals.
-
Solution: Slow Cooling. To encourage the growth of larger crystals, ensure the solution cools as slowly as possible. You can achieve this by:
-
Leaving the flask at room temperature, insulated with a cloth or paper towels.
-
Placing the flask in a warm water bath and allowing the bath to cool to room temperature overnight.
-
Q4: My recrystallized product is not pure. What are the likely impurities and how can I remove them?
A4: Impurities can be carried over from the synthesis or formed as byproducts. Common impurities in the synthesis of N-aryl thioureas from anilines and thiocyanates can include unreacted starting materials (e.g., 2-chloro-5-(trifluoromethyl)aniline) and symmetrically disubstituted thioureas.
-
Solution 1: Hot Filtration. If you observe insoluble impurities in your hot, dissolved solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them before allowing the solution to cool.
-
Solution 2: Second Recrystallization. If the purity is still low after the first recrystallization, a second recrystallization using the same or a different solvent system can significantly improve purity.
-
Solution 3: Solvent Selection. Ensure you are using a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration). Refer to the solvent selection table below.
Data Presentation: Solvent Selection for Crystallization
Choosing the right solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a qualitative solubility guide for this compound in common laboratory solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Elevated Temp. | Suitability for Recrystallization |
| Methanol | 5.1 | 65 | Moderate | High | Good |
| Ethanol | 4.3 | 78 | Low to Moderate | High | Excellent |
| Acetone | 5.1 | 56 | High | Very High | Fair (may require a co-solvent) |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Good |
| Toluene | 2.4 | 111 | Low | Moderate | Fair to Good (for less polar impurities) |
| Hexane | 0.1 | 69 | Very Low | Low | Poor (can be used as an anti-solvent) |
Note: This data is qualitative and intended as a starting point. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for recrystallizing the target compound from a single solvent, such as ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-warm a stemless funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For slower cooling and larger crystals, insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. The melting point of pure this compound is reported to be in the range of 139-142°C.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single solvent is not ideal. A common pair is a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Mandatory Visualizations
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Logical Relationship of Purification Steps
Caption: Logical flow of steps for the purification of the target compound.
Technical Support Center: Stability and Degradation of Thiourea Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the stability and degradation of thiourea compounds in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiourea compounds in solution?
A1: The stability of thiourea compounds in solution is influenced by several factors:
-
pH: Thiourea compounds are susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions generally accelerate degradation.[1][2]
-
Temperature: Elevated temperatures increase the rate of thermal decomposition and hydrolysis.[1]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, ozone, or even dissolved atmospheric oxygen, can lead to the rapid oxidative degradation of thiourea and its derivatives.[3][4][5][6][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2] Solutions should be protected from light to minimize this effect.
-
Metal Ions: Certain metal ions can catalyze the degradation of thiourea compounds.[1]
Q2: What are the common signs of thiourea degradation in solid form and in solution?
A2: Degradation of thiourea compounds can be indicated by the following signs:
-
Solid Form:
-
Color Change: A change from a white or colorless solid to a yellowish tint can indicate oxidation or photodegradation.[1]
-
Odor: The emission of ammonia or sulfur-like odors can suggest thermal decomposition or hydrolysis.[1]
-
Clumping: Increased stickiness or clumping can be a sign of moisture absorption, which can facilitate degradation.[1]
-
-
In Solution:
-
Precipitate Formation: The appearance of a precipitate can indicate the formation of insoluble degradation products or that the solubility limit of the compound has been exceeded due to changes in the solution.[1]
-
Inconsistent Experimental Results: A lack of reproducibility in experiments can be a sign that the thiourea compound is degrading, leading to a decrease in its purity and effective concentration.[1]
-
Q3: How can I improve the stability of my thiourea solution?
A3: To enhance the stability of thiourea solutions, consider the following measures:
-
Prepare Fresh Solutions: Whenever possible, prepare thiourea solutions immediately before use.[1]
-
Control pH: Maintain the pH of the solution within a range where the specific thiourea compound is most stable. This often means avoiding strongly acidic or alkaline conditions.
-
Use Stabilizers: For certain applications, the addition of stabilizers can be effective. Antioxidants can mitigate oxidative degradation, while chelating agents like EDTA can sequester catalytic metal ions.[1] Sodium silicate and sodium sulfite have also been shown to stabilize thiourea in alkaline solutions.[9][10][11]
-
Protect from Light: Store solutions in amber glass vials or in the dark to prevent photodegradation.[1]
-
Control Temperature: Store solutions at a controlled, cool temperature to slow down degradation rates.[1]
-
Deoxygenate Solvents: For compounds highly sensitive to oxidation, using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving thiourea compounds.
| Problem | Possible Cause | Recommended Action |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the thiourea compound leading to lower purity and concentration. | Use a fresh batch of the compound for each experiment. Before use, confirm the purity of the stored compound using an appropriate analytical method like HPLC. Prepare solutions fresh daily.[1] |
| A precipitate forms in the thiourea solution upon standing. | The compound is degrading to form insoluble products, or its solubility limit has been exceeded due to a change in solvent composition or temperature. | Prepare fresh solutions before each use. If solutions must be stored, filter them before use and consider storing them at a lower temperature to slow degradation and increase the solubility of any gaseous degradation products.[1] |
| The solid thiourea compound has turned yellow. | Oxidation or photodegradation of the compound. | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[1] |
| The reaction involving a thiourea derivative is not proceeding to completion. | The thiourea derivative may be sterically hindered or the other reactant may be of low nucleophilicity. The reaction temperature or time may be insufficient. | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers. For reactions with amines of low nucleophilicity, consider adding a non-nucleophilic base.[12] |
Data Presentation
The following tables summarize quantitative data on the stability and degradation of thiourea under various conditions.
Table 1: Thermal and Photodegradation of Thiourea
| Degradation Type | Condition | Main Decomposition Products | Degradation (%) | Reference |
| Thermal | 182-240°C | Ammonia (NH₃), Carbon Disulfide (CS₂) | - | [1] |
| Thermal | >180°C | Isomerization to ammonium thiocyanate, gaseous products | - | [1] |
| Photolytic | Irradiated with light >290 nm (adsorbed on silica gel) | - | 4.7% | [1] |
| Photolytic | GSF Test for photochemical degradation | - | 0.23% | [1] |
Table 2: Stability of Thiourea in Aqueous Solution
| pH | Temperature | Duration | Degradation | Reference |
| 3, 7, and 11 | 70°C | 6 days | No degradation observed | [1] |
Table 3: Effect of Stabilizers on Thiourea Decomposition in Alkaline Solution
| Stabilizer | Concentration | Reduction in Decomposition Rate | Reference |
| Sodium Silicate (Na₂SiO₃) | 0.3 mol · L⁻¹ | Decomposition rate reduced from 72.5% to 33.8% | [11] |
| Sodium Sulfite (Na₂SO₃) | - | Less effective than sodium silicate in inhibiting decomposition | [9][10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiourea Derivative
Objective: To identify potential degradation products and pathways for a thiourea derivative under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[2][13][14][15][16]
Materials:
-
Thiourea derivative of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., water, methanol, or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[14]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a shorter period (e.g., 8 hours), as base hydrolysis is often faster.[14]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 12 hours).[14]
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid thiourea derivative in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[14]
-
Also, expose a solution of the compound to the same conditions.
-
At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the thiourea derivative to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]
-
Keep a control sample protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Thiourea Compounds
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent thiourea compound from its potential degradation products.[1][17][18][19][20]
Chromatographic Conditions (starting point, may require optimization):
-
HPLC System: An Agilent 1100 series or equivalent with a UV detector.[17]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) is often effective. For polar thiourea compounds, a mobile phase with a high aqueous component may be necessary. A typical starting point could be 95:5 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration. The addition of a buffer like phosphoric acid may be needed to control pH and improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 200 nm or 242 nm.[1]
-
Column Temperature: 30°C.[1]
Sample Preparation:
-
Accurately weigh a known amount of the thiourea compound.
-
Dissolve in a suitable solvent (e.g., water, methanol, or a mixture of water and acetonitrile) to a known concentration.[1]
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.[1]
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of Thiourea with Hydrogen Peroxide: <sup>13</sup>C NMR Studies of an Oxidative/Reductive Bleaching Process [ouci.dntb.gov.ua]
- 8. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 9. (PDF) Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions (2022) | Wen-juan Li | 4 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. zodiaclifesciences.com [zodiaclifesciences.com]
- 19. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 20. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Off-Target Effects of Thiourea-Based Inhibitors
Introduction
Thiourea and its derivatives are a versatile class of compounds with significant therapeutic potential, particularly as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes like kinases, topoisomerases, and carbonic anhydrases.[2] The thiourea moiety, with its ability to form strong hydrogen bonds, is crucial for interacting with biological targets.[3][4] However, a significant challenge in the development of thiourea-based inhibitors is managing their off-target effects, which can lead to toxicity and reduced therapeutic efficacy.[5][6]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, identify, and minimize the off-target effects of thiourea-based inhibitors. We will delve into the root causes of off-target activity and provide actionable troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the off-target effects of thiourea-based inhibitors?
A1: The off-target effects of thiourea-based inhibitors can stem from several factors:
-
Structural Similarity of Targets: Many thiourea-based inhibitors, particularly those targeting kinases, bind to the highly conserved ATP-binding site.[5] This structural similarity across the kinome makes it challenging to achieve high selectivity.[5]
-
Chemical Reactivity: The thiourea functional group can exhibit chemical reactivity, leading to non-specific interactions with cellular components. This can include covalent binding to proteins, which may contribute to toxicity.[7]
-
Metabolic Activation: In some cases, thiourea compounds can be metabolized into reactive intermediates that bind non-specifically to cellular macromolecules.
-
Physicochemical Properties: Poor solubility can lead to compound aggregation, which can cause non-specific inhibition and interfere with assay readouts.
Q2: My thiourea-based inhibitor shows high potency in a biochemical assay but is much less effective and shows signs of toxicity in cell-based assays. What could be the problem?
A2: This is a common and critical issue. The discrepancy often points to off-target effects or poor cellular permeability. Here's a breakdown of potential causes and how to investigate them:
-
Off-Target Cytotoxicity: The compound may be hitting unintended targets that are essential for cell viability. This is a strong possibility if the observed toxicity occurs at concentrations similar to or lower than the on-target IC50 in cells.
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intended target.
-
Compound Instability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
To troubleshoot this, consider running a cytotoxicity assay in a cell line that does not express the primary target. If the compound is still toxic, it strongly suggests off-target effects.
Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?
A3: Differentiating between on-target and off-target effects is crucial for validating your inhibitor's mechanism of action.[8] Here are several robust strategies:
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for on-target activity.[8]
-
Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing a form of the target protein that is resistant to the inhibitor.[8]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the inhibitor's effect is diminished or absent in these cells, it confirms on-target action.
-
Dose-Response Correlation: The phenotypic effect should correlate with the inhibitor's potency against the target.[8]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High background signal in biochemical assays | Compound interference with the assay detection system (e.g., fluorescence, luminescence).Contaminated reagents. | Run a control experiment with the inhibitor and detection reagents in the absence of the enzyme.[9]Prepare fresh buffers and reagents.[8] |
| Variable IC50 values between experiments | Inconsistent ATP concentration (for kinase assays).Variable enzyme activity or purity.Inhibitor instability or poor solubility.[9] | Use a consistent ATP concentration, ideally at or near the Km value for the kinase.[10]Qualify each new batch of enzyme for specific activity.Prepare fresh inhibitor stock solutions and ensure complete solubilization.[8][9] |
| Inhibitor shows broad activity in a kinome scan | The inhibitor scaffold is not selective.The inhibitor concentration used for screening was too high. | Redesign the inhibitor to incorporate selectivity-enhancing features (see Medicinal Chemistry Strategies below).Perform the screen at a lower, more physiologically relevant concentration. |
| Observed cellular phenotype does not match known target biology | The phenotype is due to off-target effects.The inhibitor has a previously unknown on-target effect. | Perform target validation experiments (see FAQ Q3).Conduct a broad profiling of the inhibitor against other potential targets. |
Medicinal Chemistry Strategies for Minimizing Off-Target Effects
Improving the selectivity of thiourea-based inhibitors often requires iterative medicinal chemistry efforts. Here are some proven strategies:
-
Structure-Guided Design: Utilize co-crystal structures of the inhibitor bound to its target to identify opportunities for modifications that enhance specific interactions while disrupting binding to off-targets.
-
Exploiting Subtle Active Site Differences: Target less conserved regions of the active site to improve selectivity.[5] For kinases, this can involve targeting the "gatekeeper" residue or exploiting differences in the DFG-out (inactive) conformation.[5][11]
-
Scaffold Hopping: Replace the thiourea core with a different chemical scaffold that maintains the key binding interactions but has a different off-target profile.
-
Introducing Steric Hindrance: Adding bulky chemical groups can prevent the inhibitor from binding to the more constrained active sites of off-target proteins.[5]
-
Covalent Targeting: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[5]
-
Controlling Atropisomerism: For certain scaffolds, locking the molecule into a specific rotational conformation (atropisomer) can lead to more selective kinase inhibition.[12]
Experimental Protocols for Assessing Inhibitor Selectivity
1. Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Thiourea-based inhibitor
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. Further dilute in kinase buffer to a 4X final concentration.
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of a 2X kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of a 4X substrate/ATP solution to all wells. The final ATP concentration should be at the Km for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[9]
-
Stop the reaction by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Analyze the data by subtracting the background, normalizing to controls, and fitting a dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.
Materials:
-
Cells expressing the target protein
-
Thiourea-based inhibitor
-
Cell lysis buffer
-
Antibodies against the target protein and a control protein
-
Western blotting reagents and equipment
-
PCR tubes
-
Thermal cycler
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizing Experimental Workflows and Concepts
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent binding of [14C]thiourea to protein in lungs from endotoxin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
How to handle and store 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea safely
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea (CAS No. 21714-35-2). Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Data Presentation: Physical and Chemical Properties
For quick reference, the key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 21714-35-2 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃N₂S | [2][3][4] |
| Molecular Weight | 254.66 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 139-141°C | [2] |
| Boiling Point | 288.1°C at 760 mmHg | [2] |
| Density | 1.562 g/cm³ | [2] |
| Solubility | Low water solubility | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: This compound is considered hazardous. The primary risks include:
-
Acute Oral Toxicity: It is toxic or fatal if swallowed.[1][5][6]
-
Carcinogenicity: It is suspected of causing cancer.
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.
-
Skin Sensitization: It may cause an allergic skin reaction.[5][7]
-
Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive assessment of the work environment is crucial to determine the necessary PPE.[8] At a minimum, the following should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., rubber, neoprene, PVC).[7][10]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[6][9][10]
-
Respiratory Protection: A NIOSH-approved respirator is required when dust may be generated.[11] All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.[1][12]
Q3: How should I properly store this chemical?
A3: Proper storage is essential to maintain the compound's integrity and ensure safety. Follow these guidelines:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1][7]
-
Some sources recommend handling and storing under an inert gas.
Q4: How do I dispose of waste containing this compound?
A4: This compound and its containers must be treated as hazardous waste.[1]
-
Do not allow the material to enter drains or the environment.[1][5][6]
-
Dispose of contents and containers at an approved waste disposal plant.[1]
-
Always consult and adhere to local, regional, and national waste disposal regulations.[6]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments.
Q1: I'm having trouble dissolving the compound in an aqueous buffer for my biological assay. What should I do?
A1: This compound has low aqueous solubility, which is a common issue for many aryl thiourea derivatives.[1][13] Direct dissolution in aqueous buffers will likely fail.
-
Recommended Method: First, create a high-concentration stock solution by dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[13] Subsequently, this stock solution can be diluted into your aqueous buffer or cell culture media to the final desired concentration.
-
Important Consideration: The final concentration of DMSO in cell-based assays should typically be kept low (e.g., below 0.5% v/v) to avoid solvent-induced cytotoxicity.[13] Always run a vehicle control (buffer with the same final DMSO concentration but without the compound) to validate your results.[13]
Q2: I'm concerned about generating airborne dust while weighing the solid. What is the best practice?
A2: Avoiding dust formation is a critical safety precaution.[1][12]
-
Use Engineering Controls: Always weigh this compound inside a chemical fume hood or a glove box to contain any dust.[14]
-
Handle Gently: Transfer the solid gently using a spatula. Avoid pouring it from a height, which can create dust clouds.
-
Use Appropriate Tools: Use anti-static weigh paper or boats to prevent the powder from clinging and becoming airborne due to static electricity.
-
Wear Respiratory Protection: Even when using a fume hood, wearing a NIOSH-approved respirator provides an additional layer of safety.[11]
Q3: My experiment gave inconsistent results, and I suspect the compound may have degraded. What are potential causes?
A3: While the compound is generally stable, it can react with incompatible materials.
-
Check for Incompatibilities: Thiourea derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Exposure to these substances, even in residual amounts in your glassware or reagents, could lead to degradation.
-
Storage Conditions: Ensure the compound was stored correctly in a tightly sealed container to protect it from moisture and contaminants.[1][5]
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid Compound
-
Preparation: Don all required PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[10] Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a calibrated analytical balance, weigh paper, spatula, and the sealed container of the compound inside the fume hood.
-
Weighing: Tare the balance with the weigh paper. Carefully use the spatula to transfer the desired amount of solid from the container to the weigh paper. Avoid any rapid movements that could generate dust.
-
Container Sealing: Once the desired amount is weighed, securely close the primary container.
-
Cleanup: Clean the spatula and the weighing area within the fume hood to remove any residual powder. Dispose of any contaminated items (like used weigh paper or gloves) in the designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly after completing the task.[7]
Protocol 2: Small Spill Cleanup Procedure
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is generated.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (if not in a fume hood, increase ventilation to the room).
-
Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, gloves, and protective clothing.[6][10]
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[10][15] Do not use a standard vacuum cleaner unless it is rated for hazardous dust. Avoid any actions that create dust.
-
Decontamination: Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes for working with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting logic for solubility issues encountered during experiments.
References
- 1. fishersci.com [fishersci.com]
- 2. henankerui.lookchem.com [henankerui.lookchem.com]
- 3. 21714-35-2|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. ddpsinc.com [ddpsinc.com]
- 12. (2-CHLORO-5-TRIFLUOROMETHYL)PHENYLTHIOUREA - Safety Data Sheet [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 15. resources.finalsite.net [resources.finalsite.net]
Technical Support Center: LC-MS/MS Method Development for Thiourea Derivative Analysis
Welcome to the Technical Support Center for the analysis of thiourea derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, comprehensive FAQs, and detailed experimental protocols to support your analytical work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of thiourea derivatives in a question-and-answer format.
Q1: I'm observing poor peak shape (tailing or fronting) for my thiourea derivative. What are the likely causes and how can I fix it?
A1: Poor peak shape for thiourea derivatives is a common issue, often related to their polarity and potential for secondary interactions with the stationary phase. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Free silanol groups on silica-based C18 columns can interact with the polar thiourea moiety, leading to peak tailing.
-
Solution: Switch to a column with a less active stationary phase, such as one with end-capping or a polar-embedded group. Alternatively, using a Hydrophilic Interaction Chromatography (HILIC) column can improve retention and peak shape for highly polar thiourea compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the column.
-
Solution: Adjust the mobile phase pH. For basic thiourea derivatives, a slightly acidic mobile phase can improve peak shape.
-
-
Column Contamination: Buildup of matrix components on the column can lead to distorted peaks.
-
Solution: Use a guard column and implement a column washing step after each analytical batch.
-
Q2: My signal intensity is low and inconsistent, suggesting ion suppression. How can I identify and mitigate this?
A2: Ion suppression is a frequent challenge in LC-MS/MS, especially with complex matrices, and can significantly impact the accuracy and sensitivity of your analysis.[1][2][3]
-
Identifying Ion Suppression:
-
Post-Column Infusion: Infuse a constant flow of your analyte solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
-
Mitigating Ion Suppression:
-
Improve Chromatographic Separation: Modify your LC method to separate your analyte from co-eluting matrix components. This could involve changing the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC).
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Q3: I'm having difficulty achieving good retention for my polar thiourea derivative on a C18 column. What are my options?
A3: Many thiourea derivatives are quite polar and, therefore, exhibit poor retention on traditional C18 columns under reversed-phase conditions.
-
Use a Polar-Compatible Reversed-Phase Column: Columns with polar-embedded or polar-endcapped stationary phases are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase (e.g., silica, diol) and a mobile phase with a high organic content.
-
Derivatization: While less common for LC-MS/MS, derivatizing the thiourea derivative to make it less polar could be considered, but this adds complexity to the sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns for thiourea derivatives in MS/MS?
A1: The fragmentation of thiourea derivatives in MS/MS is influenced by their specific chemical structure. However, some common fragmentation pathways include:
-
Cleavage of the C-N bonds adjacent to the thiocarbonyl group.
-
Loss of the thiocarbonyl group (C=S) or related neutral losses.
-
Fragmentation of substituent groups on the thiourea core.
It is crucial to perform product ion scans for your specific thiourea derivative to identify the most stable and abundant fragment ions for use in Multiple Reaction Monitoring (MRM) method development.
Q2: What are the key parameters to optimize for the ESI source when analyzing thiourea derivatives?
A2: Optimization of the Electrospray Ionization (ESI) source is critical for achieving optimal sensitivity. Key parameters to tune include:
-
Ionization Polarity: Thiourea derivatives can often be ionized in both positive and negative ion modes. It is essential to test both modes to determine which provides the better signal-to-noise ratio for your specific analyte.
-
Capillary Voltage: This voltage drives the electrospray. Typical starting points are 3-4 kV for positive mode and 2.5-3.5 kV for negative mode.
-
Nebulizer Gas Pressure: This affects the formation of the aerosol droplets.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the droplets to release gas-phase ions.
Q3: Are there any specific considerations for the stability of thiourea derivatives in biological samples?
A3: Yes, the stability of thiourea derivatives can be a concern. Some thiourea derivatives may be susceptible to degradation, particularly at certain pH values or temperatures. For instance, some peptide-linked thiourea derivatives have shown instability under acidic conditions and high temperatures. It is recommended to perform stability studies as part of your method validation, assessing short-term benchtop stability, long-term freezer storage stability, and freeze-thaw stability.
Experimental Protocols
Protocol 1: Analysis of Antiviral Thiourea Derivatives in Rat Plasma
This protocol is adapted from a method for the quantification of DSA-00, DSA-02, and DSA-09 thiourea derivatives.[4][5]
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: nLC system
-
Column: C18 column
-
Mobile Phase: Water:Methanol (30:70, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI in positive and negative modes
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Analysis of Ethylenethiourea (ETU) in Urine
This protocol is based on a method for the determination of the thiourea derivative ETU in urine samples.
-
Sample Preparation:
-
To a urine sample, add an isotopically labeled internal standard (d4-ETU).
-
Perform solid-supported liquid extraction (SLE) using a diatomaceous earth column.
-
Elute the analyte with dichloromethane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system
-
Mobile Phase: 0.1% formic acid in 20% methanol
-
Injection Volume: 20 µL
-
MS System: Tandem mass spectrometer
-
Detection: MRM, monitoring specific mass transitions for ETU and d4-ETU.
-
Quantitative Data Summary
The following tables summarize quantitative data from LC-MS/MS methods for various thiourea derivatives.
Table 1: Performance of an nLC-MS/MS Method for Antiviral Thiourea Derivatives [4][5]
| Parameter | DSA-00 | DSA-02 | DSA-09 |
| Linear Range (pg/mL) | 1.00 - 10000 | 1.00 - 10000 | 1.00 - 10000 |
| LLOQ (ng/mL) | 1.00 | 1.00 | 1.00 |
| Intra-day Precision (%RSD) | ≤ 10.8% | ≤ 10.8% | ≤ 10.8% |
| Inter-day Precision (%RSD) | ≤ 10.8% | ≤ 10.8% | ≤ 10.8% |
| Accuracy (%RE) | 0.5% to 5.98% | 0.5% to 5.98% | 0.5% to 5.98% |
Table 2: Performance of a UPLC-MS/MS Method for Antithyroid Drugs in Thyroid Tissue [6]
| Parameter | Value |
| Linear Range (µg/kg) | 50 - 500 |
| Decision Limit (CCα) (µg/kg) | 1 - 15 |
| Detection Capability (CCβ) (µg/kg) | 6 - 25 |
| Accuracy (% Error) | < 10% |
| Reproducibility (%RSD) | 2% - 14% |
Visualizations
Diagram 1: General LC-MS/MS Workflow for Thiourea Derivative Analysis
Caption: A typical workflow for the analysis of thiourea derivatives by LC-MS/MS.
Diagram 2: Troubleshooting Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in thiourea analysis.
Diagram 3: Mechanism of Action of Propylthiouracil (PTU)
Caption: The inhibitory actions of Propylthiouracil on thyroid hormone synthesis.[7][8][9][10][11]
Diagram 4: Mechanism of Action of Methimazole (MMI)
Caption: The dual inhibitory mechanism of Methimazole on hormone synthesis and inflammation.[12][13][14][15][16]
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sga.profnit.org.br [sga.profnit.org.br]
- 14. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 15. Methimazole: Detailed Review on its Transformative R&D Success, Mechanism of Action, and Drug Targets [synapse.patsnap.com]
- 16. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
Technical Support Center: Enhancing Cell Permeability of Thiourea Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: My thiourea compound shows high potency in biochemical assays but low efficacy in cell-based assays. What is the likely cause?
A1: A significant drop in activity when moving from a biochemical to a cellular context often points towards poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include compound instability in the cell culture medium or rapid efflux by cellular transporters.
Q2: What are the key physicochemical properties of thiourea compounds that influence their cell permeability?
A2: The cell permeability of a small molecule is governed by a balance of several physicochemical properties. For thiourea derivatives, key factors include:
-
Lipophilicity (LogP/LogD): This is a critical factor. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and increased toxicity.[1]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability. The thiourea moiety itself contributes to the PSA.
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.
Q3: How can I experimentally assess the cell permeability of my thiourea compound?
A3: There are several established in vitro assays to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[2][3][4]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human intestinal Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It provides insights into both passive diffusion and active transport mechanisms, including efflux.
Q4: My thiourea compound has poor aqueous solubility. Could this be misinterpreted as low permeability?
A4: Yes, poor aqueous solubility can lead to artificially low apparent permeability. If the compound precipitates in the assay buffer, its effective concentration at the cell surface will be reduced. It is crucial to ensure the compound is fully dissolved at the tested concentration.
Q5: What strategies can I employ to improve the cell permeability of my thiourea compound?
A5: Several strategies can be explored, broadly categorized as chemical modification and formulation approaches:
-
Chemical Modification:
-
Increase Lipophilicity: Introducing lipophilic groups, such as non-polar alkyl chains, to the thiourea scaffold can enhance membrane partitioning.
-
Reduce Polar Surface Area: Masking polar functional groups through derivatization can improve permeability.
-
Introduce Fluorine Atoms: Strategic placement of fluorine can sometimes improve both solubility and permeability.
-
-
Formulation Strategies:
-
Lipid-Based Delivery Systems: Encapsulating the compound in liposomes or nanoformulations can facilitate its transport across the cell membrane.
-
Use of Permeability Enhancers: Co-administration with agents that transiently open tight junctions or interact with the cell membrane can increase compound uptake.
-
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
This suggests a problem with the compound's ability to passively diffuse across a lipid barrier.
| Possible Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | Synthesize analogs with increased lipophilicity (e.g., add alkyl chains) and re-screen. |
| Poor Aqueous Solubility | Decrease the compound concentration. Increase the percentage of a co-solvent like DMSO (ensure it doesn't disrupt the membrane). |
| Compound Instability | Verify the stability of the compound in the assay buffer at the experimental pH and temperature using LC-MS/MS. |
Issue 2: Good Permeability in PAMPA but Poor Permeability in Caco-2 Assay
This discrepancy often indicates the involvement of active cellular processes.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | The compound is likely a substrate for an efflux transporter (e.g., P-glycoprotein). Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests active efflux. |
| Metabolic Instability | The compound may be rapidly metabolized by the Caco-2 cells. Analyze the compound's stability in the presence of cell lysates or microsomes. |
Data Presentation
The following tables provide illustrative data on how structural modifications can influence the physicochemical properties and cell permeability of thiourea compounds. Note: This data is representative and intended for educational purposes.
Table 1: Impact of Alkyl Chain Length on Lipophilicity and Permeability
| Compound ID | R-Group (Alkyl Chain) | Calculated LogP | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| TH-01 | -CH₃ | 1.5 | 0.8 |
| TH-02 | -CH₂CH₃ | 2.0 | 2.5 |
| TH-03 | -(CH₂)₃CH₃ | 3.0 | 8.1 |
| TH-04 | -(CH₂)₅CH₃ | 4.0 | 12.3 |
As the length of the non-polar alkyl chain increases, the lipophilicity (LogP) rises, which generally leads to an increase in passive permeability (Papp).
Table 2: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a thiourea compound.
Materials:
-
96-well PAMPA plate system (hydrophobic filter donor plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with <1% DMSO)
Procedure:
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter, ensuring the entire surface is coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Add 150 µL of the test compound solution to each well of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the compound concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VA and VD are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of a thiourea compound.
Materials:
-
Caco-2 cells
-
Transwell® insert system (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer Yellow (for monolayer integrity check)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure the formation of tight junctions. A TEER value >200 Ω·cm² is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A): Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Simplified BRAF signaling pathway and potential inhibition.
Caption: Simplified HER2 signaling pathway and potential inhibition.
References
- 1. Decision trees to characterise the roles of permeability and solubility on the prediction of oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Antimicrobial MIC Assays for Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of antimicrobial Minimum Inhibitory Concentration (MIC) assays for thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: My thiourea derivative is poorly soluble in aqueous media. How can I prepare my stock solution for an MIC assay?
A1: Poor solubility is a common challenge with synthetic compounds like thiourea derivatives. The recommended approach is to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock can then be serially diluted in the test medium (e.g., Mueller-Hinton Broth). It is crucial to ensure the final concentration of DMSO in the assay wells is kept to a minimum, typically below 1-2%, as higher concentrations can inhibit microbial growth and affect the MIC results.[1][2][3] Always include a solvent control (medium with the same final concentration of DMSO but without the test compound) to verify that the solvent itself does not have any antimicrobial activity.[3]
Q2: I am observing precipitation of my thiourea derivative in the microtiter plate wells during the assay. What can I do to prevent this?
A2: Precipitation can lead to inaccurate and non-reproducible MIC values.[1] This issue often arises when a DMSO stock solution is diluted into the aqueous broth. To mitigate this:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, sometimes a slightly higher (but non-inhibitory) concentration can help maintain solubility. Test a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%) in your solvent control wells to determine the highest tolerable level for your specific microbial strains.
-
Use of Surfactants: For particularly challenging compounds, the inclusion of a non-ionic surfactant like Polysorbate 80 (Tween 80) in the growth medium can help to maintain the solubility of lipophilic compounds.[4][5] This approach has been used in revised testing methods for other hydrophobic antimicrobial agents.[4]
-
Alternative Methods: If precipitation persists in broth-based assays, consider using the agar dilution method. In this method, the compound is mixed with molten agar before it solidifies, which can provide a more stable dispersion of the compound.[6][7][8]
Q3: My MIC results for the same thiourea derivative are inconsistent between experiments. What are the likely causes?
A3: Inconsistent MIC results are a common problem and can stem from several factors:[9]
-
Inoculum Variability: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low values.[9] Ensure your inoculum is standardized accurately to a 0.5 McFarland standard for every experiment.
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent inoculum volumes can introduce significant variability. Use calibrated pipettes and ensure proper mixing at each dilution step.[9]
-
Compound Instability: Thiourea derivatives, like any synthetic compound, can degrade over time, especially if not stored correctly. Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions.
-
Media and Incubation Conditions: Variations in media composition between batches or fluctuations in incubation temperature and time can affect microbial growth rates and, consequently, MIC values.[9] Adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Q4: The color of my thiourea derivative is interfering with the visual reading of the MIC endpoint. How can I accurately determine the MIC?
A4: For colored compounds that obscure the visual assessment of turbidity, alternative methods for determining growth are recommended:
-
Use of Growth Indicators: Incorporating a redox indicator like resazurin or tetrazolium salts (e.g., INT) into the assay can provide a colorimetric readout of cell viability.[1] A color change (e.g., blue to pink for resazurin) indicates metabolic activity and, therefore, bacterial growth.
-
Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) at 600 nm.[12] The MIC can be defined as the lowest concentration of the compound that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the positive control. However, if the compound itself contributes to the turbidity, this method can be challenging. In such cases, a sample blank (wells with the compound in broth but without inoculum) for each concentration is necessary to subtract the background absorbance.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in positive control wells | 1. Non-viable inoculum.2. Incorrectly prepared medium.3. Residual solvent from plate sterilization. | 1. Use a fresh bacterial culture (18-24 hours old) for inoculum preparation.2. Verify the quality and composition of the growth medium.3. Ensure plates are completely dry and free of any residual sterilizing agents. |
| Growth in negative (sterility) control wells | 1. Contamination of the growth medium.2. Contamination of the test compound stock solution.3. Cross-contamination during plate preparation. | 1. Use aseptic techniques throughout the procedure. Check the sterility of the medium by incubating an un-inoculated aliquot.2. Filter-sterilize the compound stock solution if possible.3. Be careful during pipetting to avoid splashing between wells.[9] |
| MIC values are consistently too high | 1. Inoculum density is too high.2. The compound has degraded or precipitated.3. The compound binds to the plastic of the microtiter plate. | 1. Re-standardize the inoculum preparation procedure to ensure it matches a 0.5 McFarland standard.2. Prepare fresh compound stock solutions. Visually inspect wells for precipitation.3. Consider adding a surfactant like Polysorbate 80 to the medium to prevent binding.[4] |
| MIC values are consistently too low | 1. Inoculum density is too low.2. The solvent (e.g., DMSO) has antimicrobial activity at the concentration used. | 1. Re-standardize the inoculum preparation procedure.2. Perform a solvent toxicity control to determine the highest non-inhibitory concentration of the solvent. Ensure the final concentration in test wells is below this level.[2][14] |
| "Skipped" wells (growth at higher concentrations but not at lower ones) | 1. Compound precipitation at higher concentrations.2. Contamination of a single well.3. Paradoxical effect (less common). | 1. Visually inspect the wells for any precipitate. Consider improving solubility as described in the FAQs.2. Repeat the assay with careful aseptic technique.3. If reproducible, this may be a true paradoxical effect, which should be noted. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11][15][16][17]
1. Preparation of Thiourea Derivative Stock Solution: a. Weigh the thiourea derivative powder accurately. b. Dissolve the compound in 100% DMSO to a concentration that is at least 100-fold higher than the highest concentration to be tested (e.g., 10 mg/mL). This will ensure the final DMSO concentration in the assay is ≤1%. c. Vortex thoroughly to ensure complete dissolution.
2. Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Serial Dilution: a. In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows. b. Prepare the starting concentration by adding the calculated volume of the DMSO stock solution to a volume of CAMHB. For example, to get a starting concentration of 128 µg/mL in well 1, add 2.56 µL of a 10 mg/mL stock to 197.44 µL of broth. c. Add 200 µL of this starting concentration to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. e. Continue this process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no compound). g. Well 12 will serve as the sterility control (no inoculum).
4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 200 µL. b. Do not add inoculum to well 12. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the thiourea derivative at which there is no visible growth (the first clear well).
Protocol 2: Agar Dilution MIC Assay
This method is also based on CLSI guidelines and is a useful alternative for hydrophobic compounds.[8][18][19]
1. Preparation of Compound-Containing Agar Plates: a. Prepare a series of 2-fold dilutions of the thiourea derivative stock solution in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations. b. For each concentration, add 2 mL of the diluted compound solution to 18 mL of sterile, molten Mueller-Hinton Agar (MHA) held at 45-50°C. Mix thoroughly by inverting the tube several times, avoiding air bubbles. c. Pour the agar mixture into sterile Petri dishes and allow them to solidify. d. Prepare a growth control plate containing MHA with the solvent but no compound.
2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This suspension can be further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
3. Inoculation and Incubation: a. Using a multipoint inoculator (replicator) or a pipette, spot a small volume (1-10 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of the thiourea derivative that completely inhibits visible growth.
Quantitative Data Summary
The following table summarizes representative MIC values for various thiourea derivatives against common pathogens, as reported in the literature. Note that direct comparison should be made with caution due to variations in specific derivatives and experimental conditions.
| Thiourea Derivative Type | Microorganism | MIC Range (µg/mL) | Reference |
| N-acyl thiourea derivatives | Staphylococcus aureus | 1250 - 5000 | [6] |
| N-acyl thiourea derivatives | Escherichia coli | 1250 - 5000 | [6] |
| Thiourea-uracil derivatives | Aspergillus niger | ~7.5 | [20] |
| 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus aureus | 4 - 64 | [21] |
| 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus epidermidis | 4 - 32 | [21] |
| Thiadiazole/Imidazole/Triazine tagged | Gram-positive & Gram-negative bacteria | 0.95 - 33 | [16] |
| General Thiourea Derivatives | Gram-positive & Gram-negative bacteria | 32 - 1024 | [15] |
| General Thiourea Derivatives | Yeasts (Candida spp.) | 25 - 100 | [22] |
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chloro- vs. Fluoro-Substituted Phenylthioureas in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological and chemical properties of chloro- and fluoro-substituted phenylthioureas. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform the strategic design of next-generation therapeutic agents.
The introduction of halogen atoms, particularly chlorine and fluorine, to the phenyl ring of phenylthiourea derivatives has been a widely employed strategy in medicinal chemistry to modulate their pharmacological profiles. These substitutions significantly influence the lipophilicity, electronic properties, and steric bulk of the molecules, thereby affecting their interaction with biological targets. This guide offers a comparative study of chloro- and fluoro-substituted phenylthioureas, focusing on their anticancer and antimicrobial activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activities of various chloro- and fluoro-substituted phenylthiourea derivatives, providing a clear comparison of their potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Chloro- vs. Fluoro-Substituted Phenylthioureas
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Monohalogenated Derivatives | |||
| 4-Chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 | [1] |
| 4-Fluorophenylthiourea | SW620 (Colon) | > 100 | [1] |
| Dihalogenated Derivatives | |||
| 3,4-Dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | [1] |
| 3-Chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 ± 1.85 | [1] |
| 3,4-Dichlorophenylthiourea | K-562 (Leukemia) | 2.5 ± 0.25 | [1] |
| 3-Chloro-4-fluorophenylthiourea | K-562 (Leukemia) | 4.8 ± 0.55 | [1] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | [2] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chloro- vs. Fluoro-Substituted Phenylthioureas
| Compound/Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus (Standard & Clinical Strains) | 2 - 64 | [3] |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococci | 2 | [4] |
| Fluoro/Trifluoromethyl-substituted acylthiourea derivatives | Staphylococcus aureus | 150 - 2500 | [5] |
| Fluoro/Trifluoromethyl-substituted acylthiourea derivatives | Enterococcus faecalis | 150 - 2500 | [5] |
| Fluoro/Trifluoromethyl-substituted acylthiourea derivatives | Escherichia coli | 150 - 2500 | [5] |
| Fluoro/Trifluoromethyl-substituted acylthiourea derivatives | Pseudomonas aeruginosa | 150 - 2500 | [5] |
| Fluoro/Trifluoromethyl-substituted acylthiourea derivatives | Candida albicans | 150 - 2500 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Synthesis of Halogenated Phenylthioureas
A general method for the synthesis of N-aryl-N'-substituted thioureas involves the reaction of an appropriately substituted phenyl isothiocyanate with a primary or secondary amine.[3]
Materials:
-
Substituted phenyl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate or 4-fluorophenyl isothiocyanate)
-
Desired amine
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or tetrahydrofuran)
Procedure:
-
Dissolve the substituted phenyl isothiocyanate in the anhydrous solvent.
-
Add an equimolar amount of the desired amine to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted phenylthiourea derivative.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., SW620, K-562, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (chloro- and fluoro-substituted phenylthioureas) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of substituted phenylthioureas.
Discussion and Conclusion
The presented data indicates that both chloro- and fluoro-substitutions on the phenylthiourea scaffold can yield compounds with significant biological activity.
In the context of anticancer activity , the position and number of halogen substituents play a crucial role. For instance, against the SW620 colon cancer cell line, 4-chlorophenylthiourea demonstrated moderate activity, while its 4-fluoro counterpart was largely inactive.[1] Dichlorination at the 3 and 4 positions resulted in a compound with potent cytotoxicity against both SW620 and K-562 cell lines, significantly more so than the corresponding 3-chloro-4-fluoro derivative.[1] This suggests that for this particular scaffold and these cell lines, chlorine substitution, and particularly dichlorination, is more favorable for anticancer activity than fluorination. The anticancer mechanism of these compounds is often linked to the induction of apoptosis, a programmed cell death pathway.[6]
Regarding antimicrobial activity , both chloro- and fluoro-substituted phenylthioureas have shown promise. Chloro-substituted derivatives have demonstrated high to moderate activity against Staphylococcus strains.[3] Similarly, fluoro- and trifluoromethyl-substituted acylthioureas have exhibited broad-spectrum antibacterial and antifungal activities.[5] The mechanism of antimicrobial action for some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][7]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. jocpr.com [jocpr.com]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Trifluoromethylphenyl Thiourea Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylphenyl thiourea core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl (CF3) group, known for its ability to enhance metabolic stability and binding affinity, coupled with the versatile thiourea linker, has led to the development of potent antimicrobial and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylphenyl thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Comparative Analysis of Biological Activity
The biological efficacy of trifluoromethylphenyl thiourea derivatives is significantly influenced by the nature and position of substituents on the second phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potency of trifluoromethylphenyl thioureas is most pronounced against Gram-positive bacteria, with several derivatives showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]
Table 1: In Vitro Antibacterial Activity of Trifluoromethylphenyl Thiourea Derivatives
| Compound ID | R-Group (Substitution on second phenyl ring) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1 | 4-Cl | S. aureus | 0.25 - 2 | Ciprofloxacin | >100 (for some MRSA) |
| 2 | 3,4-diCl | S. aureus | 0.5 - 4 | Vancomycin | 1 - 2 |
| 3 | 4-Br | S. epidermidis | 1 - 8 | Ceftazidime | >256 (for some MRSA) |
| 4 | 4-NO2 | E. faecalis | 8 - 16 | Ampicillin | 0.5 - 2 |
| 5 | H | S. aureus | 16 - 32 | Oxacillin | >256 (for some MRSA) |
MIC values are presented as a range observed across different studies and strains.
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO2), on the second phenyl ring generally enhances antibacterial activity.[1] This is likely due to increased interaction with the target enzymes.
-
Position of substituents: The position of the substituent is crucial. For instance, para-substitution often leads to higher potency compared to ortho or meta positions.
-
Lipophilicity: Increased lipophilicity, often conferred by halogen substituents, can improve cell membrane penetration, contributing to enhanced activity.
Anticancer Activity
Trifluoromethylphenyl thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can involve the induction of apoptosis and the modulation of key signaling pathways, such as the Wnt/β-catenin pathway. Several of these compounds have shown greater potency than the standard chemotherapeutic drug, cisplatin.[2]
Table 2: In Vitro Cytotoxic Activity of Trifluoromethylphenyl Thiourea Derivatives
| Compound ID | R-Group (Substitution on second phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6 | 3,4-diCl | SW480 (Colon) | 1.5 - 7.3 | Cisplatin | 9.0 |
| 7 | 4-CF3 | SW620 (Colon) | 2.5 - 8.9 | Doxorubicin | 0.1 - 1.0 |
| 8 | 4-Cl | PC3 (Prostate) | 6.9 - 10.2 | Cisplatin | 13.7 |
| 9 | 4-Br | K-562 (Leukemia) | 8.5 | Doxorubicin | 0.5 |
| 10 | H | A549 (Lung) | >50 | Cisplatin | 5.0 |
IC50 values are presented as a range observed across different studies.
SAR Insights for Anticancer Activity:
-
Halogenation: Similar to antimicrobial activity, halogenation of the second phenyl ring, particularly with chlorine, significantly enhances cytotoxic potency.[2]
-
Multiple substituents: Di-substituted derivatives, such as 3,4-dichloro analogs, often exhibit superior activity compared to their mono-substituted counterparts.[2]
-
Trifluoromethyl group: The presence of an additional trifluoromethyl group on the second phenyl ring can also lead to potent anticancer activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the biological activity of trifluoromethylphenyl thiourea derivatives.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
2. Agar Disk Diffusion Method
-
Objective: To qualitatively assess the antimicrobial activity of a compound.
-
Procedure:
-
Prepare a bacterial lawn by uniformly streaking a standardized inoculum onto a Mueller-Hinton Agar (MHA) plate.
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound.
-
Place the disks onto the surface of the agar.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent.
-
Incubate the plate at 37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Enzyme Inhibition Assays
1. DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To measure the inhibition of the supercoiling activity of DNA gyrase.
-
Procedure:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands using an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
2. Topoisomerase IV Decatenation Inhibition Assay
-
Objective: To measure the inhibition of the decatenation activity of topoisomerase IV.
-
Procedure:
-
Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Stop the reaction and deproteinize the sample.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands. Inhibition of decatenation will result in a decrease in the amount of decatenated minicircles.
-
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.
Caption: General experimental workflow for the synthesis and biological evaluation of trifluoromethylphenyl thiourea derivatives.
Caption: The Wnt/β-catenin signaling pathway and potential points of intervention by trifluoromethylphenyl thiourea derivatives.
Caption: Simplified mechanism of DNA gyrase inhibition by trifluoromethylphenyl thiourea derivatives.
References
Validating the Anticancer Mechanism of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the anticancer mechanism of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles data from structurally similar thiourea derivatives and established anticancer agents. The provided experimental protocols and pathway diagrams serve as a foundational framework for designing and executing validation studies.
Thiourea derivatives have emerged as a promising class of anticancer compounds, exhibiting a range of biological activities. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer progression. Plausible mechanisms for this compound, based on the activity of analogous compounds, include the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), disruption of topoisomerase enzymes, and the induction of programmed cell death (apoptosis).
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiourea derivatives and standard chemotherapeutic agents against several human cancer cell lines. This data provides a benchmark for evaluating the potency of this compound.
Table 1: Cytotoxicity of Thiourea Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 3,4-dichlorophenylthiourea | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | [1] |
| 4-(trifluoromethyl)phenylthiourea | SW620 | Metastatic Colon Cancer | 5.8 ± 0.76 | [1] |
| 4-chlorophenylthiourea | SW620 | Metastatic Colon Cancer | 7.6 ± 1.75 | [1] |
| 3,4-dichlorophenylthiourea | SW480 | Primary Colon Cancer | 7.3 - 9.0 | [1] |
| 4-(trifluoromethyl)phenylthiourea | SW480 | Primary Colon Cancer | 7.3 - 9.0 | [1] |
| 3,5-bis(trifluoromethyl)phenyl thiourea derivative (55a) | NCI-H460 | Lung Cancer | 1.86 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | Liver Cancer | 1.74 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast Cancer | 7.0 | |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Lung Carcinoma Panel | Lung Cancer | 2.5 - 12.9 |
Table 2: Cytotoxicity of Standard Anticancer Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cisplatin | SW620 | Metastatic Colon Cancer | >10 | [1] |
| Cisplatin | A549 | Lung Cancer | 10.91 ± 0.19 (24h) | [2] |
| Cisplatin | SKOV-3 | Ovarian Cancer | 2 - 40 (24h) | [3] |
| Gefitinib | H3255 | Lung Adenocarcinoma (EGFR mutant) | 0.003 | [4] |
| Gefitinib | PC-9 | Lung Adenocarcinoma (EGFR mutant) | 0.077 | [5] |
| Gefitinib | H1650 | Lung Adenocarcinoma (EGFR mutant) | 31.0 ± 1.0 | [6] |
| Doxorubicin | HCT116 | Colon Cancer | 8.29 | |
| Doxorubicin | HepG2 | Liver Cancer | 7.46 | |
| Doxorubicin | MCF-7 | Breast Cancer | 4.56 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and comparable results.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7][8] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash cells with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound and a known EGFR inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the EGFR enzyme, peptide substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway, Experimental Workflow, and Logical Relationships
The following diagrams were created using Graphviz (DOT language) to visualize key aspects of this comparative guide.
Caption: Putative inhibition of the EGFR signaling pathway by this compound.
Caption: Experimental workflow for validating anticancer activity.
Caption: Comparison of putative multi-target action vs. specific inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea and Other Kinase Inhibitors for Drug Discovery Professionals
This guide provides a framework for the comparative analysis of novel compounds, using 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea as a representative example from a promising class of potential kinase inhibitors. We will outline a direct comparison against Sorafenib, a clinically relevant multi-kinase inhibitor, focusing on the experimental methodologies required to establish potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.
Introduction: The Emerging Potential of Thiourea Derivatives in Kinase Inhibition
The thiourea scaffold, characterized by the (R1R2N)(R3R4N)C=S formula, is a versatile pharmacophore that has garnered significant attention in medicinal chemistry.[1] Derivatives of thiourea have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Of particular interest is their emerging role as kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.
Recent studies have suggested that certain thiourea derivatives can modulate key signaling pathways involved in cancer progression, such as the RAS-RAF-MAPK pathway, by inhibiting critical kinases.[5][6] The compound This compound represents a modern iteration of this scaffold, incorporating halogen and trifluoromethyl groups that can significantly influence pharmacokinetic and pharmacodynamic properties. While specific kinase targets for this exact molecule are not yet extensively documented in public literature, its structural alerts warrant a thorough investigation into its potential as a kinase inhibitor.
To contextualize its potential efficacy, a direct comparison with an established drug is essential. We have selected Sorafenib (Nexavar) for this purpose. Sorafenib is a potent multi-kinase inhibitor that features a diaryl urea structure, which is structurally analogous to the thiourea core.[7] It is approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[8] Its mechanism involves the potent inhibition of both intracellular serine/threonine kinases (c-Raf, B-Raf) and cell surface receptor tyrosine kinases (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3), thereby targeting tumor cell proliferation and angiogenesis simultaneously.[9][10]
This guide will provide the scientific rationale and a detailed experimental protocol for a head-to-head comparison of this compound and Sorafenib, focusing on a key kinase implicated in angiogenesis, VEGFR-2.
Part 1: Comparative Mechanism of Action
This compound: A Compound of Interest
The mechanism of action for many thiourea derivatives involves competitive binding at the ATP-binding site of the kinase's catalytic domain.[11] The presence of the trifluoromethylphenyl group in the target compound suggests a potential for strong hydrophobic and electronic interactions within the kinase pocket. Halogenated phenyl rings are a common feature in many approved kinase inhibitors, contributing to binding affinity and selectivity.[6] Based on the activity of related compounds, it is plausible that this compound may exert its effects by inhibiting kinases involved in proliferative and angiogenic signaling, such as members of the VEGFR or EGFR families.[6]
Sorafenib: The Multi-Kinase Inhibitor Benchmark
Sorafenib's mechanism is well-characterized. It potently inhibits the Raf/MEK/ERK signaling pathway, which is central to cell proliferation, and simultaneously targets receptor tyrosine kinases like VEGFR and PDGFR that are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8][12] This dual action is a key contributor to its clinical efficacy.
The following diagram illustrates the VEGFR-2 signaling pathway, a primary target of Sorafenib and a logical starting point for evaluating our compound of interest.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Part 2: Experimental Design for Comparative Analysis
To objectively compare the inhibitory potential of this compound against Sorafenib, a robust and reproducible in vitro kinase assay is required. We propose the widely used ADP-Glo™ Luminescent Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescent signal.
Objective
To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Sorafenib against the recombinant human VEGFR-2 kinase domain.
Experimental Workflow
The following diagram outlines the key steps of the proposed in vitro kinase assay.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Detailed Step-by-Step Methodology
This protocol is adapted from standard procedures for commercially available kinase assay kits, such as the BPS Bioscience VEGFR2 (KDR) Kinase Assay Kit and the Promega ADP-Glo™ Kinase Assay.[13][14]
Materials:
-
Recombinant Human VEGFR-2 (KDR), active kinase domain (e.g., BPS Bioscience, Cat. #40301)
-
This compound (Test Compound)
-
Sorafenib (Reference Compound, e.g., Selleck Chemicals, Cat. #S7397)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[14]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega, Cat. #V9101)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation:
-
Prepare 10 mM stock solutions of the test compound and Sorafenib in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase assay buffer to create 10X working concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
Add 2.5 µL of the 10X inhibitor dilutions to the wells of a white 384-well plate.
-
Include "positive control" wells (vehicle/DMSO only, representing 100% kinase activity) and "blank" wells (vehicle/DMSO only, no enzyme, representing 0% activity).
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Prepare the VEGFR-2 enzyme solution by diluting the stock enzyme in 1x Kinase Buffer to the desired working concentration (determined via prior enzyme titration).
-
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well.[15]
-
Initiate the kinase reaction by adding 10 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" wells (add 10 µL of 1x Kinase Buffer to these instead).[1][13] The final reaction volume is 25 µL.
-
Cover the plate and incubate at 30°C for 45-60 minutes.[13]
-
-
Signal Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP and produce a luminescent signal.[15]
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average signal from the "Blank" wells from all other readings.
-
Normalize the data by setting the average signal of the "positive control" wells to 100% activity and the "Blank" wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (variable slope) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Data Presentation and Interpretation
The primary output of this comparative experiment will be the IC50 values for each compound against VEGFR-2. The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Inhibitory Activity against VEGFR-2 Kinase
| Compound | IC50 (nM) against VEGFR-2 |
| This compound | Experimental Value |
| Sorafenib (Reference Inhibitor) | Experimental Value |
Interpretation of Results:
-
Potency: The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. By comparing the IC50 of the test compound to that of Sorafenib, a direct assessment of its relative potency against VEGFR-2 can be made.
-
Significance: If the novel thiourea derivative exhibits an IC50 value comparable to or lower than Sorafenib, it would be considered a potent VEGFR-2 inhibitor and a strong candidate for further investigation.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for the initial characterization and comparison of this compound, a representative of a promising class of compounds, against the established multi-kinase inhibitor Sorafenib. The detailed protocol for an in vitro VEGFR-2 kinase assay provides a clear path to generating robust, quantitative data on the compound's inhibitory potency.
A favorable result from this initial screen would be the first step in a comprehensive drug discovery cascade. Subsequent studies should include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases (e.g., the 468-kinase panel from Reaction Biology Corp) is crucial to understand its selectivity profile. A highly selective inhibitor may offer a better safety profile, while a multi-targeted inhibitor might provide broader efficacy.
-
Cell-Based Assays: Validating the biochemical potency in cellular models, for example, by measuring the inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs), is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound will help to optimize potency, selectivity, and drug-like properties.
By following a structured, comparative approach as detailed in this guide, researchers can efficiently evaluate novel chemical entities and identify promising candidates for the next generation of kinase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
New Thiourea Derivatives Show Promise in Combating Antibiotic-Resistant Bacteria
A new class of thiourea derivatives is demonstrating significant antimicrobial activity against resilient bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), positioning them as potential candidates in the fight against antibiotic resistance. Recent studies provide a comparative analysis of these novel compounds against established antibiotics, supported by detailed experimental data.
Researchers have synthesized and evaluated a series of novel thiourea derivatives, with some compounds exhibiting potent antibacterial effects.[1] One derivative, designated as TD4, has shown particularly strong activity against a range of Staphylococcus aureus strains, including MRSA.[1] This guide provides a comprehensive comparison of the performance of these new thiourea derivatives with conventional antibiotics, along with the methodologies used for their evaluation.
Comparative Antimicrobial Activity
The in vitro antibacterial activity of new thiourea derivatives was benchmarked against standard antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for the novel compound TD4 and compared with Oxacillin and Ceftazidime against various strains of S. aureus.
| Compound/Antibiotic | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | Vancomycin-Intermediate S. aureus (Mu50) MIC (µg/mL) | Methicillin-Resistant S. epidermidis (MRSE) MIC (µg/mL) |
| Thiourea Derivative (TD4) | 2 | 2 | 8 | 4 | 8 |
| Oxacillin | >256 | >256 | >256 | >256 | >256 |
| Ceftazidime | >256 | >256 | >256 | >256 | >256 |
Data sourced from a recent study on novel thiourea derivatives.[1]
The results clearly indicate that the thiourea derivative TD4 is significantly more effective at inhibiting the growth of these resistant bacterial strains compared to the established antibiotics Oxacillin and Ceftazidime.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of the new thiourea derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was determined using the broth microdilution method.[2][3]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria was prepared in a suitable broth and its turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2] This suspension was then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]
-
Preparation of Compounds: The thiourea derivatives and reference antibiotics were dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO).[2] Serial two-fold dilutions of the compounds were then prepared in a 96-well microtiter plate with broth.[2]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds was inoculated with the prepared bacterial suspension. Control wells containing bacteria without any compound (positive control) and broth only (negative control) were also included.[2] The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the new compounds to mammalian cells, a colorimetric MTT assay was performed.[2][5][6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][5]
-
Cell Culture: Human cell lines, such as human umbilical vein endothelial cells (HUVECs) or other relevant cell lines, were cultured in 96-well plates until they formed a confluent monolayer.
-
Compound Treatment: The cultured cells were treated with various concentrations of the thiourea derivatives for a specified period, typically 24 hours.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.[2]
-
Incubation and Measurement: The plates were incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6] The formazan crystals were then dissolved in a suitable solvent, and the absorbance was measured using a microplate reader. The cell viability was calculated as a percentage relative to the untreated control cells.
Visualizing the Experimental Process and Mechanism
To better understand the workflow and the proposed mechanism of action of these new thiourea derivatives, the following diagrams have been generated.
The proposed mechanism of action for some of these thiourea derivatives involves the disruption of the bacterial cell wall integrity by interfering with the NAD+/NADH homeostasis.[1]
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea, placing it in context with alternative therapies. While direct in vivo studies on this specific molecule are not publicly available, this document synthesizes existing data on structurally similar thiourea derivatives and established cancer treatments to offer a predictive comparison. The primary focus is on its potential application in oncology, given the cytotoxic profiles of related compounds.
Executive Summary
Thiourea derivatives containing a trifluoromethylphenyl moiety have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, suggesting potential for in vivo anti-tumor efficacy. This guide compares the projected performance of this compound with standard-of-care chemotherapeutics, Cisplatin and 5-Fluorouracil, and another investigational thiourea derivative. The comparison is based on available preclinical data for analogous compounds and established clinical agents.
Comparative Efficacy Analysis
Due to the absence of direct in vivo data for this compound, this section presents in vitro data for closely related analogs and contrasts it with known in vivo efficacy of comparator compounds in colorectal cancer models.
Table 1: Comparative Cytotoxicity and Efficacy Data
| Compound | Class | Mechanism of Action (Presumed/Established) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Animal Model | Reference |
| 1-(Aryl)-3-(3-(trifluoromethyl)phenyl)thiourea Analogs | Thiourea Derivative | Induction of apoptosis, Cell cycle arrest | 1.5 - 10 µM (Colon cancer cell lines) | Data not available | - | [1] |
| Cisplatin | Platinum-based | DNA cross-linking, leading to apoptosis | ~2-15 µM (Colon cancer cell lines) | Significant tumor growth inhibition | Colorectal Cancer Xenograft (Mice) | Established Clinical Data |
| 5-Fluorouracil (5-FU) | Antimetabolite | Inhibition of thymidylate synthase, disrupting DNA synthesis | ~1-20 µM (Colon cancer cell lines) | Significant tumor growth inhibition | Colorectal Cancer Xenograft (Mice) | Established Clinical Data |
| N-(3,5-bis(trifluoromethyl)phenyl) naphthofuran-2-carboxamide | Naphthofuran Derivative | STAT3 pathway inhibition via HNF 4α activation | 1-10.8 µM (Liver cancer cell lines) | Significant tumor growth inhibition at 5 mg/kg | Liver Cancer Xenograft (Mice) | [2] |
| Other Thiourea Derivatives | Thiourea Derivative | Varied (e.g., Topoisomerase inhibition) | 0.25 - 16 µg/ml (Various cancer cell lines) | Tumor volume reduction at 2-10 mg/kg | Breast Cancer Xenograft (Mice) | [3][4] |
Note: The data for the thiourea analogs is based on published results for compounds with high structural similarity to this compound. The efficacy of Cisplatin and 5-FU is well-established and serves as a benchmark.
Signaling Pathways and Experimental Workflow
The anticipated mechanism of action for trifluoromethylphenyl thiourea derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells. The experimental workflow for validating the in vivo efficacy typically involves a colorectal cancer xenograft model.
Experimental Protocols
Colorectal Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using human colorectal cancer cell lines to evaluate the in vivo efficacy of therapeutic compounds.[5][6]
1. Cell Culture and Preparation:
- Human colorectal cancer cell lines (e.g., HT-29, HCT116) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- On the day of injection, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 5 x 10^7 cells/mL. Cell viability should be confirmed to be >90% by trypan blue exclusion.
2. Animal Handling and Tumor Implantation:
- Female athymic nude mice (4-6 weeks old) are used.
- Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10^6 cells).
3. Tumor Growth Monitoring and Treatment:
- Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
- The test compound (this compound), vehicle control, and standard-of-care drugs (e.g., Cisplatin, 5-Fluorouracil) are administered according to the planned dosing schedule (e.g., intraperitoneally, orally).
4. Efficacy Evaluation:
- Tumor volumes and mouse body weights are recorded throughout the study.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor tissue can be processed for histopathological analysis, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and biomarker analysis.
Discussion and Future Directions
The available in vitro data for thiourea derivatives structurally related to this compound are promising, indicating potent cytotoxic effects against cancer cells. The logical next step is to validate these findings in vivo. The colorectal cancer xenograft model described provides a robust and well-established method for this purpose.
A direct comparison with standard-of-care agents like Cisplatin and 5-Fluorouracil in such a model will be crucial to determine the therapeutic potential of this novel compound. Furthermore, exploring its efficacy in patient-derived xenograft (PDX) models could provide more clinically relevant data.[7]
Given the diverse biological activities reported for thiourea derivatives, including antiviral properties, future studies could also investigate the efficacy of this compound in relevant viral infection models, should the anti-cancer pathway not yield significant results. For instance, its potential against Hepatitis B virus could be explored using humanized mouse models.[8]
Disclaimer: This guide is for informational purposes only and is based on currently available scientific literature. The efficacy and safety of this compound have not been established in human subjects.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ice-hbv.org [ice-hbv.org]
- 4. Synthesis of New Thioureas Derivatives and Evaluation of Their Efficacy as Proliferation Inhibitors in MCF-7 Breast Cancer Cells by Using 99mTc-MIBI Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Thiourea Analogs' Cytotoxicity
For Immediate Release
A comprehensive review of recent studies highlights the significant cytotoxic potential of various thiourea analogs against a range of human cancer cell lines. This guide synthesizes experimental data on the efficacy of these compounds, offering a valuable resource for researchers and drug development professionals in the field of oncology. The data consistently demonstrates that specific structural modifications to the thiourea scaffold can lead to potent and selective anticancer activity, in some cases surpassing the efficacy of established chemotherapy drugs.
Comparative Cytotoxicity of Thiourea Analogs
The cytotoxic effects of several newly synthesized thiourea derivatives have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data, summarized in the tables below, reveals significant variations in activity based on the specific analog and the cancer cell type.
Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs
A series of 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated notable cytotoxicity against colon, prostate, and leukemia cancer cell lines. Notably, several of these compounds exhibited greater potency than the conventional chemotherapeutic agent, cisplatin.[1] The selectivity of these compounds was assessed by comparing their cytotoxicity in cancer cell lines to that in normal human keratinocytes (HaCaT).[1]
| Compound ID | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal) IC50 (µM) | Selectivity Index (SI) vs. SW620 |
| 1 | 12.7 ± 1.53 | 9.4 ± 1.85 | >50 | >50 | 42.9 ± 3.11 | 4.6 |
| 2 | 8.9 ± 1.05 | 1.5 ± 0.72 | 11.4 ± 2.01 | 6.3 ± 0.98 | 24.7 ± 2.14 | 16.5 |
| 3 | >50 | 7.6 ± 1.75 | 13.7 ± 7.04 | >50 | >50 | >6.6 |
| 4 | >50 | 18.7 ± 3.22 | 6.9 ± 1.64 | >50 | >50 | >2.7 |
| 5 | 7.3 ± 0.99 | >50 | >50 | >50 | >50 | - |
| 8 | 9.0 ± 2.11 | 5.8 ± 0.76 | 8.1 ± 2.13 | >50 | >50 | >8.6 |
| 9 | >50 | 6.1 ± 1.03 | >50 | 10.2 ± 2.14 | >50 | >8.2 |
| Cisplatin | 13.5 ± 2.07 | 12.1 ± 1.55 | 12.5 ± 2.19 | 10.9 ± 1.87 | 21.3 ± 2.54 | 1.8 |
Data sourced from Strzyga-Łach et al. (2021).[1]
Table 2: Cytotoxicity of Other Notable Thiourea Derivatives
Various other thiourea analogs have been synthesized and tested against different cancer cell lines, demonstrating a broad spectrum of activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | - | - | [2][3][4] |
| TKR15 | A549 (Lung) | 0.21 | - | - | [5][6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | [7] |
| Chiral Dipeptide Thiourea (11 series) | BGC-823 (Stomach) | 20.9 - 103.6 | Cisplatin | - | [8] |
| Chiral Dipeptide Thiourea (11 series) | A549 (Lung) | 19.2 - 112.5 | Cisplatin | - | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of thiourea analogs is predominantly conducted using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability (typically >90%).
-
Dilute the cell suspension to a final concentration of approximately 5 x 10⁴ cells/mL in a complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
2. Compound Treatment:
-
Prepare a stock solution of the thiourea analog in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in a complete growth medium to achieve a range of desired concentrations. A vehicle control (medium with the highest concentration of DMSO) should also be prepared.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for a specified period, typically 48 or 72 hours.[9]
3. MTT Addition and Incubation:
-
Following the incubation with the test compounds, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
Mechanisms of Action: Targeting Key Cancer Pathways
Thiourea derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with crucial signaling pathways that regulate cancer cell proliferation and survival.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs, including thiourea analogs, is the induction of apoptosis. Studies have shown that treatment of cancer cells with effective thiourea derivatives leads to a significant increase in the population of apoptotic cells.[2][4] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, some diarylthiourea compounds have been shown to upregulate caspase-3, a key executioner caspase, leading to apoptosis in breast cancer cells.[2][4]
Inhibition of K-Ras Signaling
Mutations in the K-Ras proto-oncogene are prevalent in many cancers, leading to uncontrolled cell growth. Certain thiourea derivatives have been specifically designed to inhibit the function of mutant K-Ras. For example, the compound TKR15 has been shown to significantly inhibit the proliferation of A549 lung cancer cells, which harbor a K-Ras mutation, with a very low IC50 value of 0.21 µM.[5][6] These inhibitors are thought to work by binding to K-Ras and blocking its interaction with downstream effector proteins, thereby disrupting the signaling cascade that promotes cell proliferation.[6]
Modulation of EGFR and NF-κB Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can drive tumor growth. Some N-substituted thiourea derivatives have been identified as potent EGFR inhibitors.[10] These compounds have been shown to reduce the tyrosine phosphorylation of EGFR, which is a key step in its activation, and subsequently inhibit downstream signaling pathways involving Erk1/2 and AKT, ultimately leading to cell cycle arrest and apoptosis.[10]
Furthermore, the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Certain thiourea derivatives have demonstrated the ability to decrease the activation of NF-κB in cancer cells.[11] This inhibition can contribute to the overall anticancer effect by sensitizing cancer cells to apoptosis.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. Given the broad spectrum of biological activities associated with thiourea derivatives, including anticancer and antimicrobial effects, a thorough understanding of this compound's selectivity is crucial for its potential development as a therapeutic agent. This document outlines a proposed series of experiments to build a comprehensive cross-reactivity profile, comparing its activity with relevant alternative compounds.
Introduction to this compound and its Analogs
Thiourea derivatives are a class of organic compounds with a wide range of documented pharmacological properties. The inclusion of a trifluoromethylphenyl moiety, as seen in this compound, is often associated with potent biological activity. Studies on analogous compounds have suggested mechanisms of action that include the inhibition of key cellular enzymes and interference with signaling pathways critical for cell proliferation and survival. For instance, some thiourea derivatives have been shown to target bacterial topoisomerase IV, while others exhibit cytotoxic effects against various cancer cell lines.
A critical aspect of preclinical drug development is the assessment of a compound's selectivity. Cross-reactivity, or off-target effects, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, a systematic profiling of this compound against a panel of biological targets is essential.
Comparative Analysis: Proposed Cross-Reactivity Panels
To construct a comprehensive cross-reactivity profile, we propose evaluating this compound against panels of kinases, G-protein coupled receptors (GPCRs), and a diverse set of cancer cell lines. The selection of appropriate comparator compounds is crucial for contextualizing the results. For this guide, we have selected hypothetical alternative compounds based on their known mechanisms of action that are relevant to the potential activities of thiourea derivatives.
Kinase Inhibitor Profiling
Many small molecule drugs exhibit off-target effects on protein kinases. A broad kinase screen is therefore a fundamental component of cross-reactivity profiling.
Table 1: Proposed Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Sorafenib (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |
| BRAF | Data to be determined | 95 | 98 |
| VEGFR2 | Data to be determined | 90 | 99 |
| EGFR | Data to be determined | 30 | 97 |
| SRC | Data to be determined | 55 | 96 |
| ABL1 | Data to be determined | 40 | 95 |
Note: Sorafenib is a known multi-kinase inhibitor containing a urea moiety. Staurosporine is a broad-spectrum kinase inhibitor.
GPCR Antagonism Screening
GPCRs represent a large family of cell surface receptors that are common off-targets for many drugs.
Table 2: Proposed GPCR Antagonism Profile
| GPCR Target | This compound (% Inhibition @ 10 µM) | Chlorpromazine (% Inhibition @ 1 µM) |
| 5-HT2A | Data to be determined | 98 |
| Dopamine D2 | Data to be determined | 95 |
| Adrenergic α1A | Data to be determined | 92 |
| Muscarinic M1 | Data to be determined | 85 |
| Histamine H1 | Data to be determined | 90 |
Note: Chlorpromazine is an antipsychotic medication with a broad GPCR binding profile.
Cytotoxicity Profiling in Cancer Cell Lines
Assessing the cytotoxic effects of a compound across a panel of cancer cell lines provides insights into its potential anticancer spectrum and selectivity.
Table 3: Proposed Cytotoxicity Profile (IC50 in µM)
| Cell Line | Histotype | This compound | Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.5 |
| A549 | Lung Carcinoma | Data to be determined | 1.2 |
| HCT116 | Colon Carcinoma | Data to be determined | 0.8 |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | 1.5 |
| HeLa | Cervical Adenocarcinoma | Data to be determined | 0.7 |
Note: Doxorubicin is a widely used chemotherapeutic agent with broad cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are outlines of standard protocols for the proposed assays.
Kinase Profiling Assay (e.g., using NanoBRET™ Target Engagement)
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with plasmids encoding for the kinase of interest fused to NanoLuc® luciferase.
-
Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Assay Procedure: Transfected cells are seeded into 96-well plates. The following day, cells are treated with the test compounds and a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Data Acquisition: Bioluminescence Resonance Energy Transfer (BRET) is measured using a plate reader. The BRET signal is inversely proportional to the binding of the compound to the kinase.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO).
GPCR Functional Assay (e.g., Calcium Flux Assay)
-
Cell Line Maintenance: Cell lines stably expressing the GPCR of interest are cultured in appropriate media.
-
Compound Plating: Test compounds are serially diluted and plated in a 96-well plate.
-
Cell Staining: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Execution: The plate containing the cells and dye is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of the test compounds, followed by the addition of a known agonist for the receptor.
-
Data Analysis: The change in fluorescence upon agonist addition in the presence of the test compound is measured. The percentage of inhibition of the agonist response is calculated.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by a thiourea derivative and the general workflow for cross-reactivity screening.
Caption: General workflow for the cross-reactivity profiling of a test compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
A Head-to-Head Comparison of Thiourea-Based Fungicides for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of key thiourea-based fungicides. This guide provides a comparative analysis of Thiabendazole, Thiophanate-methyl, and Ethaboxam, supported by experimental data and detailed protocols.
Thiourea and its derivatives have emerged as a significant class of fungicides, playing a crucial role in the management of a wide spectrum of fungal pathogens in agriculture and post-harvest storage. Their unique modes of action and broad efficacy make them a subject of continuous interest for researchers and professionals in drug development. This guide presents a head-to-head comparison of three prominent thiourea-based fungicides: Thiabendazole, Thiophanate-methyl, and Ethaboxam, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
Performance Comparison
The efficacy of a fungicide is paramount to its utility. The following table summarizes the quantitative performance of Thiabendazole, Thiophanate-methyl, and Ethaboxam against a range of fungal pathogens, primarily presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal activity.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Thiabendazole | Sclerotinia sclerotiorum | 4.85 | [1] |
| Cladobotryum mycophilum | 4.85 | [1] | |
| Penicillium atrovenetum | 8 - 10 | [2] | |
| Thiophanate-methyl | Sclerotinia sclerotiorum (sensitive isolates) | 0.38 - 2.23 | [3][4] |
| Sclerotinia sclerotiorum (resistant isolates) | > 100 | [4] | |
| Cladobotryum mycophilum | 5.29 | [1] | |
| Cytospora plurivora | 0.0169 | [5] | |
| Scleromitrula shiraiana (sensitive isolates) | 0.001 - 0.009 | [6] | |
| Ethaboxam | Phytophthora nagaii | 0.01782 - 0.02356 | [7] |
| Phytophthora tentaculata | 0.06527 - 0.08145 | [7] | |
| Phytophthora citrophthora | 0.068 | [8] | |
| Phytophthora syringae | 0.005 | [8] | |
| Phytophthora nicotianae | 0.016 | [8] | |
| Phytophthora palmivora | 0.007 | [2] | |
| Pythium spp. (sensitive isolates) | < 5 | [9] | |
| Pythium spp. (insensitive isolates) | > 11 | [9] |
Mechanism of Action: A Common Target with a Twist
The primary mode of action for both Thiabendazole and Thiophanate-methyl, as well as Ethaboxam, involves the disruption of microtubule assembly in fungal cells. This is achieved through the inhibition of β-tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.
Thiophanate-methyl itself is a pro-fungicide, meaning it is converted to a more active compound, carbendazim (methyl benzimidazol-2-ylcarbamate), within the plant or fungus. Carbendazim is the primary agent that binds to β-tubulin and inhibits mitosis.
Thiabendazole, in addition to its primary action on β-tubulin, exhibits a secondary mechanism of action by inhibiting mitochondrial respiration.[7] Specifically, it targets the fumarate reductase enzyme in the electron transport chain, further compromising the energy production of the fungal cell.[7] This dual action can contribute to its broad-spectrum activity.
Ethaboxam also targets β-tubulin assembly, leading to the inhibition of mitosis and cell division. Its high efficacy against Oomycetes, such as Phytophthora and Pythium, makes it a valuable tool for controlling diseases caused by these pathogens.
Experimental Protocols
The evaluation of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Antifungal Susceptibility Testing
1. Broth Microdilution Assay (CLSI M27/M38-A2 guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), fungicide stock solution, solvent (e.g., DMSO), spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the fungicide in a suitable solvent.
-
Perform serial two-fold dilutions of the fungicide in the broth medium directly in the microtiter plate wells.
-
Prepare a standardized fungal inoculum suspension (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well containing the fungicide dilutions. Include positive (inoculum only) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the fungicide that inhibits fungal growth by a predefined percentage (e.g., ≥50% or ≥90%) compared to the control.
-
2. Agar Dilution Assay
This method is also used to determine the MIC and is particularly useful for filamentous fungi.
-
Materials: Petri dishes, agar medium (e.g., Potato Dextrose Agar), fungicide stock solution.
-
Procedure:
-
Prepare a series of agar plates containing different concentrations of the fungicide.
-
Inoculate the center of each plate with a standardized fungal plug or spore suspension.
-
Incubate the plates at an optimal temperature until fungal growth in the control plate reaches the edge.
-
The MIC is the lowest fungicide concentration that prevents visible mycelial growth.
-
In Vivo Fungicide Evaluation
This method assesses the efficacy of a fungicide under more realistic conditions on a host plant.
-
Materials: Healthy host plants, fungal pathogen, fungicide formulation, spray equipment, controlled environment chamber or greenhouse.
-
Procedure:
-
Preventive Assay:
-
Apply the fungicide to the plants at various concentrations.
-
After a specified period (e.g., 24 hours), inoculate the plants with the fungal pathogen.
-
-
Curative Assay:
-
Inoculate the plants with the fungal pathogen.
-
After a specified period (e.g., 24-48 hours), apply the fungicide at various concentrations.
-
-
Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.
-
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Convergent Evolution of C239S Mutation in Pythium spp. β-Tubulin Coincides with Inherent Insensitivity to Ethaboxam and Implications for Other Peronosporalean Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Synthesis and fungicidal activity of ethaboxam against Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Reproducibility of Biological Assays for Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common biological assays utilized in the screening and evaluation of thiourea compounds. While direct comparative data on the reproducibility of these assays specifically for thiourea derivatives is not extensively published, this document summarizes reported biological activities and discusses the general reproducibility and potential challenges associated with each assay type. This information is intended to help researchers design robust experimental plans and critically evaluate their results.
Introduction to Thiourea Compounds in Drug Discovery
Comparison of Biological Assays for Thiourea Compounds
The following sections detail common biological assays used to evaluate thiourea compounds, presenting available quantitative data and discussing general assay reproducibility.
Enzyme Inhibition Assays
Thiourea derivatives have been widely investigated as inhibitors of various enzymes. The reproducibility of enzyme inhibition assays is crucial for determining accurate inhibitor potency (e.g., IC50 values).
Data Presentation: Enzyme Inhibition by Thiourea Derivatives
| Thiourea Derivative | Target Enzyme | Assay Type | Reported IC50 | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | Colorimetric (Ellman's method) | 50 µg/mL | [1] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | Colorimetric (Ellman's method) | 60 µg/mL | [1] |
| Bis-acyl-thiourea derivative (UP-1) | Urease | Colorimetric (Indophenol method) | 1.55 ± 0.0288 µM | |
| Indole-thiourea derivative (4b) | Tyrosinase | Spectrophotometric | 5.9 ± 2.47 μM |
General Reproducibility of Enzyme Inhibition Assays
While specific inter- and intra-assay coefficients of variation (CVs) for the thiourea compounds listed above are not provided in the cited literature, general expectations for these assay types are as follows:
| Assay Type | Typical Intra-Assay CV | Typical Inter-Assay CV | Reference |
| Acetylcholinesterase (AChE) Inhibition Assay | < 10% | < 15% | [2][3] |
| Urease Inhibition Assay | Not specified, but assays are typically run in triplicate to ensure reproducibility. A relative standard deviation (RSD) as low as 2.5% has been reported for a continuous urease assay. | Not specified. | [4][5] |
| Tyrosinase Inhibition Assay | Not specified. Assays are generally performed in triplicate. | Not specified. |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized representation based on commonly used methods.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
AChE enzyme solution (from electric eel or other sources).
-
Test compound (thiourea derivative) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each test compound concentration to the wells.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Data Presentation: Cytotoxicity of Thiourea Derivatives (MTT Assay)
| Thiourea Derivative | Cell Line | Reported IC50 | Reference |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast Cancer) | 1.3 µM | |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast Cancer) | 0.7 µM | |
| N,N'-diarylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 µM | [6] |
| Halogenated thiourea (ATX 11) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 µM | [7] |
General Reproducibility of MTT Assays
The simplicity and accuracy of the MTT assay contribute to its widespread use and generally good reproducibility.[8] However, specific CVs are often not reported in individual studies. For cell-based assays in general, a higher variability is expected compared to biochemical assays.
| Assay Type | Typical Intra-Assay CV | Typical Inter-Assay CV |
| Cell-Based Assays | < 20% | < 25-30% |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of thiourea compounds.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea test compounds in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Potential for Assay Interference: Thiourea Compounds as PAINS
A critical consideration for the reproducibility and interpretation of biological assay results is the potential for compounds to act as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that tend to show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[9] The thiourea functional group has been associated with PAINS-like behavior in some contexts, potentially through mechanisms such as metal chelation or reactivity with cellular thiols.[10][11]
Researchers should be aware of this potential and employ appropriate control experiments to validate any observed activity. This may include:
-
Running counter-screens: Testing active compounds in assays with different detection methods.
-
Checking for non-specific reactivity: Using biophysical methods to confirm direct binding to the target protein.
-
Consulting PAINS filters: Utilizing computational tools to identify potential PAINS substructures in screening libraries.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by thiourea compounds is crucial for interpreting biological data and guiding drug development efforts.
HER2 Signaling Pathway
Certain thiourea derivatives have been investigated as inhibitors of the HER2 signaling pathway, which is often dysregulated in breast cancer.
Caption: HER2 signaling pathway and potential inhibition by thiourea derivatives.
VEGFR-2 Signaling Pathway
Thiourea compounds have also been explored as inhibitors of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiourea derivatives.
Urease Inhibition Mechanism
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Thiourea and its derivatives can act as competitive inhibitors by binding to the nickel ions in the active site.
Caption: Competitive inhibition of urease by thiourea.
Experimental Workflow for Assessing Reproducibility
To ensure the reliability of biological assay data for thiourea compounds, a robust experimental workflow that includes measures of reproducibility is essential.
Caption: General workflow for assessing the reproducibility of biological assays.
Conclusion
Thiourea compounds represent a promising class of molecules for drug discovery. However, the accurate and reproducible assessment of their biological activity is fundamental to advancing their development. While this guide highlights the current landscape of assays used for thiourea derivatives, it also underscores the need for more systematic reporting of reproducibility data, such as inter- and intra-assay CVs, in future studies. By adhering to rigorous experimental protocols, including appropriate controls to address potential assay interference, researchers can enhance the reliability of their findings and contribute to a more robust understanding of the therapeutic potential of thiourea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. msesupplies.com [msesupplies.com]
- 4. Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivering a toxic metal to the active site of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. PAINS and toxicophore alerts on the Portal | Chemical Probes Portal [chemicalprobes.org]
Unlocking Potential: A Comparative Guide to Thiourea Derivatives as DNA Gyrase Inhibitors
For researchers and scientists at the forefront of drug discovery, the quest for novel antibacterial agents is a paramount challenge. DNA gyrase, an essential enzyme in bacterial DNA replication, presents a promising target. This guide offers a comparative analysis of thiourea derivatives, a class of compounds showing significant potential as DNA gyrase inhibitors. We delve into their docking scores, providing a quantitative measure of their binding affinity, and detail the experimental protocols to ensure reproducibility and further investigation.
Performance Insights: Docking Score Comparison
The binding affinity of thiourea derivatives to the ATP-binding site of DNA gyrase subunit B (GyrB) is a key indicator of their potential inhibitory activity. Molecular docking studies provide a "docking score," which predicts the binding energy between a ligand (the thiourea derivative) and its protein target. A more negative score typically indicates a stronger and more favorable binding interaction.
Here, we compare the docking scores of several thiourea derivatives against DNA gyrase from both Escherichia coli and Staphylococcus aureus. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in computational methods.
| Compound ID | Target Organism | DNA Gyrase PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 8 | Escherichia coli | 1AJ6 | -10.77 | 0.33 ± 1.25 | [1][2] |
| Compound 4h | Staphylococcus aureus | Not Specified | Not Reported | 1.25 ± 0.12 | [3] |
| Compound 4g | Staphylococcus aureus | Not Specified | Not Reported | 1.37 ± 0.11 | [3] |
| Compound 4c | Staphylococcus aureus | Not Specified | Not Reported | 2.82 ± 0.13 | [3] |
| Novobiocin (Control) | Escherichia coli | 1AJ6 | - | 0.28 ± 1.45 | [1][2] |
Note: The docking score for Compound 8 was obtained from a study that redocked the native ligand novobiocin, which had a score of -10.77 kcal/mol.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the DNA gyrase activity in vitro.
In Focus: Experimental Protocols
To ensure transparency and facilitate further research, this section provides a detailed overview of the methodologies employed in the molecular docking studies cited in this guide.
Molecular Operating Environment (MOE) Protocol
This protocol is based on the methodology used for docking Compound 8 against E. coli DNA gyrase B (PDB ID: 1AJ6).[1]
1. Protein Preparation:
-
The three-dimensional crystal structure of E. coli DNA gyrase B (PDB ID: 1AJ6) was downloaded from the Protein Data Bank.
-
The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges using the Protonate 3D tool in MOE.
-
The active site for docking was defined based on the co-crystallized native ligand (novobiocin).
2. Ligand Preparation:
-
The 2D structures of the thiourea derivatives were sketched using ChemDraw and converted to 3D structures.
-
The ligands were subjected to energy minimization using the MMFF94x force field until a convergence gradient of 0.05 kcal/mol·Å was reached.
3. Molecular Docking:
-
The docking simulation was performed using the Triangle Matcher placement method and the London dG scoring function for initial pose generation.
-
The final poses were refined using the Induced Fit method and scored using the GBVI/WSA dG scoring function.
-
The top-ranked pose for each ligand, based on the docking score, was selected for further analysis of binding interactions.
AutoDock Protocol
The following is a generalized protocol for molecular docking using AutoDock, based on common practices for studying protein-ligand interactions.[4][5][6]
1. Protein and Ligand Preparation:
-
The PDB file of the target protein (e.g., S. aureus DNA gyrase, PDB ID: 2XCS) is downloaded. Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens and Gasteiger charges are added to the protein using AutoDockTools (ADT).
-
The 3D structure of the ligand is prepared, and Gasteiger charges and rotatable bonds are assigned using ADT.
2. Grid Map Generation:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters. For example, for S. aureus DNA gyrase (PDB ID: 2XCT), a grid box of 8 x 14 x 14 Å with a grid center of 3.194, 43.143, 69.977 (x, y, z) has been used.[1]
-
AutoGrid is used to generate grid maps for each atom type in the ligand.
3. Docking Simulation:
-
The Lamarckian Genetic Algorithm (LGA) is typically employed for the docking search.
-
Key parameters to be set include the number of GA runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the chances of finding the optimal binding pose.
4. Analysis of Results:
-
The docking results are clustered and ranked based on their binding energy.
-
The pose with the lowest binding energy is typically considered the most favorable and is visualized to analyze the interactions with the active site residues.
Visualizing the Workflow
To better understand the computational process, the following diagram illustrates a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
This guide provides a foundational comparison of thiourea derivatives as potential DNA gyrase inhibitors. The presented data and protocols are intended to aid researchers in their efforts to develop new and effective antibacterial therapies. Further experimental validation is crucial to confirm the in silico findings and to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dasher.wustl.edu [dasher.wustl.edu]
Safety Operating Guide
Proper Disposal of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Guide for Laboratory Professionals
For immediate reference, 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a hazardous chemical that requires careful handling and disposal through an approved waste management facility. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling
This compound is classified as toxic if swallowed and is suspected of causing cancer and reproductive harm.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict safety protocols must be followed during handling and disposal preparation.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Lab coat or other protective clothing |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Waste Collection and Storage: An Operational Plan
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
Step 1: Waste Identification and Segregation All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
The chemical itself
-
Empty containers
-
Contaminated PPE (gloves, etc.)
-
Spill cleanup materials
This waste stream must be segregated from non-hazardous waste and other chemical waste streams to prevent cross-contamination.[1] As a halogenated organic compound, it should be collected in a dedicated "Halogenated Organic Waste" container.[3]
Step 2: Containerization Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1] The container must be compatible with the chemical and have a secure, tight-fitting lid.
Step 3: Labeling The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The date of waste accumulation
Step 4: Storage Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage area should be cool and dry.
III. Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.
Disposal Methodologies: The most common and recommended method for the disposal of halogenated organic compounds is incineration at a permitted hazardous waste incinerator.[5] This process destroys the toxic organic constituents and reduces the volume of waste. Other potential, though less common for laboratory-scale waste, technologies for treating halogenated organic waste streams include:
-
Wet Air Oxidation: A chemical process suitable for wastes too dilute to be incinerated economically.[5]
-
Supercritical Water Oxidation: A newer process for aqueous wastes with higher organic concentrations.[5]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and the selected licensed waste disposal company to ensure compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Experimental Workflow for Waste Disposal The following diagram illustrates the step-by-step workflow for the proper disposal of this compound from the laboratory to its final disposition.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Collect the Waste: Carefully collect the spilled material and absorbent pads and place them in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
The logical relationship for spill management is depicted in the following diagram:
References
Personal protective equipment for handling 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea (CAS: 21714-35-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed[1][2]. Due to the potential hazards associated with thiourea compounds, including potential for skin sensitization and other health effects, stringent safety measures must be observed[3][4][5]. The following table summarizes the mandatory personal protective equipment.
| PPE Category | Recommended Equipment | Standards and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Must meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). Do not wear contact lenses when handling this chemical[6][7]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC, neoprene). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves according to regulations[6][7][8][9]. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator depends on the airborne concentration. A dust respirator is suitable for handling the solid form if dusty[6][8]. Proper fit and training are necessary[6]. |
| Protective Clothing | Laboratory coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. | A lab apron or full chemical-protective suit may be necessary for larger quantities or high-risk operations[6][9]. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[2][6].
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks[6].
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][6][8].
-
The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted[6]. Store locked up[2][5][10][11].
Handling and Use:
-
Before starting any work, ensure that an eyewash station and safety shower are readily accessible[8][9].
-
Wear all required PPE as detailed in the table above.
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure[6].
-
Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled[2][5][6][11].
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[2][5][6][11].
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[2][4][5][9][11].
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[2][4][9].
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical advice[1][2][9].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][4][9].
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Disposal:
-
All waste material must be disposed of in accordance with federal, state, and local regulations[9].
-
Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste.
-
Dispose of contents and container to an approved waste disposal plant[2][5][10].
Spill Management:
-
Minor Spills:
-
Major Spills:
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical relationship of safety controls when working with hazardous chemicals.
Caption: Hierarchy of controls for chemical safety.
References
- 1. (2-CHLORO-5-TRIFLUOROMETHYL)PHENYLTHIOUREA - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hillbrothers.com [hillbrothers.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. columbuschemical.com [columbuschemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
